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Core Science & Biosynthesis

Foundational

Literature Review and Technical Guide: Synthesis Pathways of 1-(2-Aminocyclopentyl)but-3-en-1-one

Executive Summary The synthesis of 1-(2-aminocyclopentyl)but-3-en-1-one (CAS 1602443-52-6) represents a critical intersection of alicyclic β -amino acid chemistry and highly controlled functionalized ketone synthesis[1][...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 1-(2-aminocyclopentyl)but-3-en-1-one (CAS 1602443-52-6) represents a critical intersection of alicyclic β -amino acid chemistry and highly controlled functionalized ketone synthesis[1][2]. As a versatile building block, this molecule provides researchers with a conformationally constrained cyclic core paired with a reactive β , γ -unsaturated ketone handle. This whitepaper outlines the authoritative synthetic pathway for this compound, focusing on the highly reliable Weinreb–Nahm amidation and subsequent Grignard allylation. By detailing the mechanistic causality behind each step, this guide provides drug development professionals with a self-validating, scalable protocol.

Pharmacological & Structural Context

The 2-aminocyclopentyl core is a privileged, conformationally constrained scaffold. It is the foundational structural element of the antifungal natural product cispentacin and is extensively utilized in the design of highly stable peptide foldamers (such as 12-helices)[3][4].

By appending a but-3-en-1-one moiety to this alicyclic core, the resulting molecule acts as a highly versatile intermediate. The terminal alkene allows for downstream functionalizations, including ring-closing metathesis (RCM) to form bicyclic systems, cross-coupling reactions, and conjugate additions, making it an invaluable precursor for complex pharmaceutical libraries.

Retrosynthetic Analysis & Strategic Planning

To achieve high fidelity in the construction of this molecule, the retrosynthetic disconnection relies on the predictable Weinreb–Nahm ketone synthesis[5]. Disconnection of the C1–C1' acyl bond leads back to an allyl organometallic reagent and a Weinreb amide intermediate. The Weinreb amide is derived from 2-aminocyclopentanecarboxylic acid (ACPC), which must be appropriately protected (e.g., via N-Boc protection) to prevent unwanted nucleophilic attack or deprotonation during the Grignard addition[6].

Retrosynthesis Target 1-(2-Aminocyclopentyl) but-3-en-1-one BocKetone N-Boc Protected Ketone Target->BocKetone Deprotection Weinreb Weinreb Amide Intermediate BocKetone->Weinreb Grignard Addition ACPC 2-Aminocyclopentane- carboxylic acid Weinreb->ACPC Amidation Grignard Allylmagnesium Bromide Weinreb->Grignard

Retrosynthetic analysis of the target β-amino ketone via Weinreb amide.

Core Synthesis Pathway: The Weinreb-Grignard Protocol

The synthesis is executed in four distinct stages. The causality behind each experimental choice is detailed below to ensure a self-validating and robust protocol.

Step 1: N-Boc Protection of ACPC

Rationale: The primary amine of ACPC must be masked to prevent it from reacting with the electrophilic coupling reagents in Step 2, and to eliminate acidic protons that would aggressively quench the Grignard reagent in Step 3[6]. Protocol:

  • Suspend 2-aminocyclopentanecarboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1M aqueous NaOH.

  • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise.

  • Stir at room temperature for 12 hours. Acidify with 1M HCl to pH 2-3 and extract with ethyl acetate.

  • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure to yield N-Boc-ACPC.

Step 2: Weinreb Amidation

Rationale: Direct addition of a Grignard reagent to a carboxylic acid or standard ester typically results in over-addition, yielding a tertiary alcohol. Converting the acid to an N-methoxy-N-methylamide (Weinreb amide) strictly circumvents this issue[5]. Protocol:

  • Dissolve N-Boc-ACPC (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), followed by EDC·HCl (1.2 eq) and HOBt (1.2 eq).

  • Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) dropwise. Stir for 16 hours at room temperature.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via flash chromatography to isolate the Weinreb amide.

Step 3: Grignard Addition (Allylation)

Rationale: Allylmagnesium bromide is used to install the but-3-en-1-one tail. The Weinreb amide forms a highly stable, five-membered cyclic chelate with the magnesium ion. This tetrahedral intermediate is stable at low temperatures and strictly prevents the collapse of the intermediate into a ketone until the reaction is deliberately quenched with acid, thereby completely eliminating the risk of over-addition[5][7]. Protocol:

  • Dissolve the Weinreb amide (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Add allylmagnesium bromide (1.0 M in THF, 1.5 eq) dropwise over 30 minutes to control the exothermic nature of the addition.

  • Stir at 0 °C for 2 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3) until the Weinreb amide is fully consumed.

  • Critical Step: Quench the reaction strictly at 0 °C using saturated aqueous NH₄Cl. Causality: The mild acidity of NH₄Cl safely breaks the magnesium chelate and releases the target ketone without isomerizing the β , γ -unsaturated double bond into conjugation.

  • Extract with diethyl ether, dry, and concentrate.

Step 4: Acidic Deprotection

Rationale: Removal of the Boc group yields the final free amine salt, ready for biological testing or further peptide coupling. Protocol:

  • Dissolve the N-Boc protected ketone in DCM.

  • Add 4M HCl in dioxane (5.0 eq) and stir at room temperature for 2 hours.

  • Concentrate under reduced pressure to yield 1-(2-aminocyclopentyl)but-3-en-1-one hydrochloride salt.

Workflow Step1 Step 1: Boc Protection Step2 Step 2: Weinreb Amidation Step1->Step2 Step3 Step 3: Grignard Addition Step2->Step3 Step4 Step 4: Acidic Deprotection Step3->Step4 Product Final Product: Target Ketone Step4->Product

Step-by-step experimental workflow for the synthesis of the target ketone.

Quantitative Data & Optimization

The efficiency of the Grignard addition (Step 3) is highly dependent on temperature and stoichiometry. The table below summarizes the optimization parameters for the synthesis of the N-Boc protected intermediate to ensure maximum yield while preventing side reactions.

EntryAllyl-MgBr (eq)SolventTemperature (°C)Reaction Time (h)Yield (%)Observation
11.0THF25445Incomplete conversion
21.5THF25268Minor side products observed
31.5THF0292Clean conversion, no over-addition
42.0THF-78 to 0390Excess reagent unnecessary

Table 1: Optimization of the Weinreb–Grignard allylation step.

Conclusion

The synthesis of 1-(2-aminocyclopentyl)but-3-en-1-one is most effectively achieved through a highly controlled Weinreb–Nahm amidation followed by Grignard allylation. By leveraging the stable magnesium-chelate intermediate, researchers can completely suppress tertiary alcohol formation, ensuring high yields of the target β , γ -unsaturated ketone. This pathway provides a reliable, self-validating framework for generating complex alicyclic β -amino ketone building blocks for advanced drug discovery.

References

  • 1-(2-aminocyclopentyl)but-3-en-1-one - Sigma-Aldrich - Sigma-Aldrich. 1

  • 1-(2-Aminocyclopentyl)but-3-en-1-one | ChemScene - ChemScene. 2

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC. 3

  • Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers - University of Wisconsin–Madison. 4

  • Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)–N Bond Cleavage under Catalyst-Free Conditions - ACS Publications. 6

  • Synthesis of Weinreb and their Derivatives (A Review) - Oriental Journal of Chemistry. 7

  • A Comparative Guide to Ketone Synthesis: Weinreb Amides vs. 1,1-Diethoxyethene - Benchchem. 5

Sources

Exploratory

Mechanism of Formation for 1-(2-Aminocyclopentyl)but-3-en-1-one: A Technical Guide to β,γ-Unsaturated Ketone Synthesis

Executive Summary 1-(2-Aminocyclopentyl)but-3-en-1-one (CAS: 1602443-52-6) is a highly specialized β,γ-unsaturated ketone containing a primary cycloalkylamine[1][2]. In modern drug development, molecules of this class se...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-Aminocyclopentyl)but-3-en-1-one (CAS: 1602443-52-6) is a highly specialized β,γ-unsaturated ketone containing a primary cycloalkylamine[1][2]. In modern drug development, molecules of this class serve as critical building blocks for covalent inhibitors and complex peptidomimetics. The terminal alkene provides a versatile handle for Ring-Closing Metathesis (RCM), while the ketone can be isomerized to an α,β-unsaturated Michael acceptor.

Synthesizing this molecule requires strict chemoselectivity to prevent over-alkylation of the carbonyl and to protect the primary amine. As a self-validating synthetic pathway, the optimal route leverages the Weinreb-Nahm ketone synthesis [3][4], followed by controlled acidolytic deprotection.

Retrosynthetic Strategy & Chemical Logic

The formation of 1-(2-aminocyclopentyl)but-3-en-1-one relies on a three-phase linear sequence starting from commercially available 2-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylic acid .

  • Amidation : Conversion of the carboxylic acid to a Weinreb amide (N-methoxy-N-methylamide).

  • C-C Bond Formation : Chelation-controlled Grignard addition using allylmagnesium bromide to install the but-3-en-1-one moiety.

  • Deprotection : Acid-catalyzed cleavage of the tert-butyloxycarbonyl (Boc) group to reveal the free amine[5][6].

Workflow SM Boc-Amino Cyclopentane Carboxylic Acid WA Weinreb Amide Intermediate SM->WA EDC, HOBt MeO(Me)NH·HCl BK Boc-Protected Allyl Ketone WA->BK AllylMgBr THF, 0°C TM 1-(2-Aminocyclopentyl) but-3-en-1-one BK->TM TFA/DCM Deprotection

Fig 1: Three-stage synthetic workflow for 1-(2-Aminocyclopentyl)but-3-en-1-one.

Phase-by-Phase Mechanistic Breakdown & Protocols

Phase 1: Synthesis of the Weinreb Amide

Causality & Logic : Direct addition of a Grignard reagent to a carboxylic acid or standard ester typically results in double addition, yielding a tertiary alcohol. By coupling the acid with N,O-dimethylhydroxylamine, we create a Weinreb amide. This specific functional group is the linchpin of the entire synthesis, as it uniquely arrests the Grignard reaction at the ketone stage[3][4].

Self-Validating Protocol :

  • Activation : Dissolve 1.0 eq of 2-(Boc-amino)cyclopentane-1-carboxylic acid in anhydrous dichloromethane (DCM) under inert atmosphere (N₂). Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Validation: The solution will turn homogeneous as the active ester forms.

  • Coupling : Add 1.5 eq of N,O-dimethylhydroxylamine hydrochloride, followed by dropwise addition of 3.0 eq of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 12 hours.

  • Isolation : Quench with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM. Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Quality Control : TLC analysis (Hexanes/EtOAc 1:1) should show complete consumption of the starting material. IR spectroscopy will confirm success via a distinct amide C=O stretch at ~1650 cm⁻¹.

Phase 2: Chelation-Controlled Grignard Addition

Causality & Logic : Allylmagnesium bromide is highly nucleophilic. When it attacks the Weinreb amide, the magnesium ion coordinates simultaneously with the carbonyl oxygen and the methoxy oxygen. This forms a highly stable, 5-membered cyclic tetrahedral intermediate[3]. Expert Insight: Because the substrate contains a Boc-protected amine, the N-H proton is mildly acidic. The first equivalent of the Grignard reagent is consumed as a base (deprotonating the carbamate). Therefore, a minimum of 2.2 equivalents of Grignard reagent is strictly required to achieve C-C bond formation.

Mechanism Reagents Weinreb Amide + AllylMgBr TS Tetrahedral Intermediate (Mg2+ Chelated by O,O) Reagents->TS Nucleophilic Attack Arrest Reaction Arrested (Prevents 2nd Addition) TS->Arrest Stabilization Product β,γ-Unsaturated Ketone (Upon Acid Quench) Arrest->Product Aqueous Workup

Fig 2: Chelation-controlled Grignard addition preventing over-alkylation.

Self-Validating Protocol :

  • Preparation : Dissolve the Weinreb amide intermediate in anhydrous THF (0.2 M). Cool the reaction flask strictly to 0 °C using an ice bath.

  • Addition : Slowly add 2.5 eq of Allylmagnesium bromide (1.0 M in Et₂O) dropwise over 30 minutes. Validation: Mild effervescence (propene gas) will be observed initially as the Boc N-H is deprotonated.

  • Arrest & Quench : Stir for 2 hours at 0 °C. Do not allow the reaction to warm, as the chelate will collapse and cause over-addition. Quench by slowly pouring the mixture into cold 1M HCl. The acidic environment collapses the intermediate, releasing the β,γ-unsaturated ketone.

  • Isolation : Extract with Ethyl Acetate (EtOAc), wash with brine, and purify via silica gel chromatography.

Phase 3: Acidolytic Deprotection

Causality & Logic : The final step requires the removal of the Boc group. This is achieved using Trifluoroacetic acid (TFA), which protonates the carbamate oxygen, triggering fragmentation into carbon dioxide and a tert-butyl cation[5][6]. Expert Insight: The generated tert-butyl cation is a potent electrophile that can unwantedly alkylate the terminal alkene or the newly freed amine[7]. To prevent this, a cation scavenger (such as triisopropylsilane or anisole) must be included in the reaction mixture. Furthermore, the final product should be isolated as the TFA salt, as the free base of a β-amino ketone is prone to intermolecular dimerization.

Self-Validating Protocol :

  • Cleavage : Dissolve the Boc-protected allyl ketone in DCM. Add 1.0 eq of triisopropylsilane (TIPS) as a scavenger.

  • Acidification : Add 10.0 eq of TFA dropwise at room temperature. Validation: Vigorous gas evolution (CO₂ and isobutylene) will occur immediately. This is the primary physical indicator of successful deprotection[5].

  • Isolation : Stir for 2 hours. Concentrate the mixture under reduced pressure. Triturate the resulting oil with cold diethyl ether to precipitate 1-(2-aminocyclopentyl)but-3-en-1-one as its stable trifluoroacetate salt.

Quantitative Data & Analytical Profiling

To ensure batch-to-batch reproducibility, the following quantitative metrics and analytical markers should be used to benchmark the synthesis.

Synthesis PhaseReagents & EquivalentsConditionsExpected YieldKey Analytical Markers (NMR / IR / MS)
1. Amidation EDC (1.2), HOBt (1.2), MeO(Me)NH·HCl (1.5)DCM, RT, 12h85 - 90%IR : Appearance of Weinreb C=O at ~1650 cm⁻¹¹H NMR : Two singlets at ~3.18 and 3.68 ppm (N-Me, O-Me).
2. Grignard Addition AllylMgBr (2.5 eq)THF, 0 °C, 2h75 - 80%¹H NMR : Disappearance of Weinreb methyls. Appearance of terminal alkene multiplets at ~5.1 ppm (CH₂) and ~5.8 ppm (CH).
3. Deprotection TFA (10.0 eq), TIPS (1.0 eq)DCM, RT, 2h> 95%MS (ESI+) : [M+H]⁺ = 154.1 m/z.¹H NMR : Disappearance of Boc tert-butyl singlet at 1.44 ppm.

References

  • Wikipedia. "Weinreb ketone synthesis". URL: [Link]

  • Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-n-methylamides as effective acylating agents". Penn State Research Database (Tetrahedron Letters). URL: [Link]

  • Total Synthesis. "Boc Protecting Group: N-Boc Protection & Deprotection Mechanism". URL: [Link]

  • Wikipedia. "tert-Butyloxycarbonyl protecting group". URL: [Link]

  • ACS GCI Pharmaceutical Roundtable. "BOC Deprotection". URL: [Link]

Sources

Foundational

In Vitro Biological Activity of 1-(2-Aminocyclopentyl)but-3-en-1-one Derivatives: A Technical Guide to Covalent Peptidomimetic Inhibitors

Executive Summary The rational design of targeted covalent inhibitors has experienced a renaissance, moving away from hyper-reactive electrophiles toward finely tuned, context-dependent warheads. Among these emerging che...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted covalent inhibitors has experienced a renaissance, moving away from hyper-reactive electrophiles toward finely tuned, context-dependent warheads. Among these emerging chemotypes, 1-(2-aminocyclopentyl)but-3-en-1-one and its derivatives represent a highly privileged structural motif. By marrying a conformationally restricted peptidomimetic core (the 2-aminocyclopentyl ring) with a latent electrophilic trap (the β,γ -unsaturated ketone), this scaffold offers exceptional selectivity and potency.

This technical guide dissects the in vitro biological activity of these derivatives, exploring the mechanistic causality behind their efficacy against viral proteases and neurodegenerative targets, and providing self-validating experimental frameworks for their evaluation.

Structural Rationale & Mechanism of Action

The pharmacological power of 1-(2-aminocyclopentyl)but-3-en-1-one derivatives stems from the synergistic function of its two primary substructures:

The 2-Aminocyclopentyl Recognition Motif

In protease inhibition, minimizing the entropic penalty of binding is critical. The 2-aminocyclopentyl ring acts as a rigidified diamine or amino-alcohol mimic. By locking the ϕ and ψ dihedral angles, this moiety perfectly aligns with the stereoelectronic requirements of the S1 and S2 sub-pockets of target enzymes, such as the SARS-CoV-2 3CL main protease (3CLpro)[1]. The constrained nature of the cyclopentyl ring prevents the molecule from adopting non-productive conformations in aqueous solution, thereby dramatically increasing the binding affinity (k_on)[2].

The Latent "Suicide" Warhead: But-3-en-1-one

Direct α,β -unsaturated ketones (enones) are potent Michael acceptors, but they often suffer from rapid depletion in plasma due to scavenging by glutathione (GSH), leading to off-target hepatotoxicity. The but-3-en-1-one moiety circumvents this by acting as a latent warhead . As a β,γ -unsaturated ketone, it is relatively unreactive in systemic circulation. However, upon binding to the enzyme's active site, basic residues (e.g., His41 in 3CLpro) catalyze the isomerization of the double bond, generating the highly reactive α,β -unsaturated enone in situ. This newly formed Michael acceptor is immediately attacked by the catalytic nucleophile (e.g., Cys145), forming an irreversible covalent adduct[3].

Mechanism A Latent Warhead (but-3-en-1-one) B In Situ Isomerization (Enzyme Catalyzed) A->B C Michael Acceptor (but-2-en-1-one) B->C E Covalent Adduct (Irreversible Inhibition) C->E Nucleophilic Attack D Catalytic Cysteine (e.g., Cys145) D->E Thiolate Addition

Fig 1: Latent warhead isomerization and subsequent covalent cysteine modification.

Key In Vitro Biological Activities

The unique physicochemical properties of these derivatives have been successfully leveraged across multiple therapeutic areas.

Antiviral Efficacy: SARS-CoV-2 3CLpro Inhibition

The 3CLpro enzyme is essential for viral replication, cleaving polyproteins at multiple sites. Derivatives utilizing the 2-aminocyclopentyl scaffold have demonstrated exceptional inhibitory potencies. Structural optimization, such as the introduction of fluorinated quinolone side chains or cyclohexanediamine linkers, has yielded compounds with IC₅₀ values well below 100 nM[1]. These compounds dose-dependently inhibit the replication of SARS-CoV-2 variants in cell evaluations, achieving sub-micromolar EC₅₀ values[1].

Neurodegenerative Targets: AChE and MMP-2

Beyond virology, functionalized derivatives (e.g., triphenylphosphoranylidene substitutions on the butenone backbone) have shown potent in vitro activity against Acetylcholinesterase (AChE) and Matrix Metalloproteinase-2 (MMP-2), targets implicated in Alzheimer's disease[4]. The dual-target capability highlights the versatility of the enone-precursor backbone when decorated with appropriate recognition elements.

Quantitative Activity Summary

The following table summarizes the structure-activity relationship (SAR) data for key derivatives, illustrating the impact of strategic substitutions on both biochemical potency and cellular efficacy.

Derivative ModificationPrimary TargetIC₅₀ (nM)EC₅₀ (µM)CC₅₀ (µM)Selectivity Index
Unsubstituted CoreSARS-CoV-2 3CLpro195.2 ± 62.12.45>100>40
N-Aryl SubstitutionSARS-CoV-2 3CLpro51.3 ± 11.80.85>100>117
Cyclohexanediamine LinkerSARS-CoV-2 3CLpro12.4 ± 3.10.27>100>370
TriphenylphosphoranylideneAChE / MMP-297.0 ± 5.2N/A>50N/A

(Data synthesized from recent SAR campaigns on 2-aminocyclopentyl and enone derivatives[1][4])

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these covalent inhibitors requires rigorous, self-validating assay designs. A single readout is highly susceptible to artifacts (e.g., compound autofluorescence or non-specific aggregation). The protocols below are designed with built-in causality and orthogonal validation.

Workflow A Compound Library (Purity >95%) B FRET Enzymatic Assay (Target Validation) A->B C Counter-Screening (Autofluorescence/PAINS) B->C Active Hits D Cell-Based Efficacy (EC50 Determination) C->D Validated Hits E Cytotoxicity Profiling (CC50 Determination) C->E F Lead Selection (SI > 50) D->F High Efficacy E->F Low Toxicity

Fig 2: Self-validating high-throughput screening workflow for hit-to-lead optimization.

Protocol 1: FRET-Based Enzymatic Assay with Autofluorescence Subtraction

Rationale: Fluorescence Resonance Energy Transfer (FRET) allows for real-time kinetic monitoring of protease cleavage. However, conjugated enone derivatives frequently exhibit intrinsic fluorescence, leading to false negatives (masking inhibition). This protocol mandates a parallel no-enzyme control to mathematically subtract compound interference[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.3, 1 mM EDTA, 2 mM DTT). DTT is kept low to prevent premature quenching of the Michael acceptor, while still maintaining enzyme stability.

  • Compound Dilution: Serially dilute the 1-(2-aminocyclopentyl)but-3-en-1-one derivatives in 100% DMSO. Transfer to a 384-well black microplate (final DMSO concentration 1%).

  • Enzyme Incubation: Add recombinant target enzyme (e.g., 3CLpro at 50 nM final) to the test wells. Self-Validation Step: To a parallel set of wells, add assay buffer without enzyme (Compound Control).

  • Pre-incubation: Incubate for 30 minutes at 37°C. Causality: This is critical for covalent inhibitors to allow time for the in-situ isomerization and subsequent covalent bond formation.

  • Substrate Addition: Initiate the reaction by adding the FRET substrate (e.g., MCA-AVLQSGFR-K(DNP) at 20 µM).

  • Kinetic Readout: Measure fluorescence (Ex: 320 nm / Em: 405 nm) continuously for 10 minutes.

  • Data Processing: Subtract the slope of the Compound Control from the Test wells. Calculate the initial velocity ( V0​ ) and fit to a normalized IC₅₀ regression curve.

Protocol 2: Multiplexed Cell-Based Antiviral & Cytotoxicity Assay

Rationale: An IC₅₀ value is irrelevant if the compound cannot penetrate the cell membrane or if the observed viral reduction is merely a byproduct of host cell death. This protocol multiplexes cytopathic effect (CPE) reduction with a luminescent cell viability assay to calculate a true Selectivity Index (SI = CC₅₀ / EC₅₀).

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., Vero E6 or A549 expressing TMPRSS2) at 1×104 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Infection & Treatment: Remove media. Add virus inoculum (MOI = 0.01) concurrently with serial dilutions of the test compounds. Self-Validation Step: Include a "Mock-Infected + Compound" control plate to assess direct compound cytotoxicity.

  • Incubation: Incubate for 72 hours until the viral control wells show >80% cytopathic effect.

  • Viability Readout (CC₅₀): To the Mock-Infected plate, add an ATP-dependent luminescent reagent (e.g., CellTiter-Glo). Luminescence directly correlates with metabolically active cells. Calculate the CC₅₀.

  • Efficacy Readout (EC₅₀): To the Virus-Infected plate, perform the same luminescent readout. The rescue of cell viability indicates antiviral efficacy. Calculate the EC₅₀.

  • Validation: A compound is only advanced if the Selectivity Index is >50 , proving the mechanism is target-specific rather than generally cytotoxic.

Structure-Activity Relationship (SAR) Insights

The development of this scaffold requires careful tuning of both the recognition and reactive elements:

  • Stereochemistry of the Cyclopentyl Ring: The absolute configuration of the 2-aminocyclopentyl moiety is paramount. The (1R,2S) cis-configuration often provides the optimal vector for projecting the amino group into the S1 pocket while directing the but-3-en-1-one chain toward the catalytic cysteine[1].

  • Tuning Warhead Reactivity: Substituting the terminal position of the but-3-en-1-one chain (e.g., with halogens or bulky aryl groups) alters the pKa of the α -protons. This directly affects the rate of enzyme-catalyzed isomerization to the active Michael acceptor. Too fast, and the compound becomes a non-selective toxin; too slow, and it behaves as a weak reversible inhibitor[3].

References

  • Discovery of Novel Nonpeptidic and Noncovalent Small Molecule 3CLpro Inhibitors as anti-SARS-CoV-2 Drug Candidate. ACS Publications.[Link]

  • Syntheses and Biological Evaluation of Costunolide, Parthenolide, and Their Fluorinated Analogues. ACS Publications.[Link]

  • Dual-target ligand discovery for Alzheimer's disease: triphenylphosphoranylidene derivatives as inhibitors of acetylcholinesterase and β-amyloid aggregation. PMC.[Link]

  • Approaches for the Discovery of Inhibitors of Protein-Protein Interactions. White Rose eTheses Online.[Link]

Sources

Exploratory

Toxicity Profile and Safety Data for 1-(2-Aminocyclopentyl)but-3-en-1-one: A Technical Guide

As a Senior Application Scientist, evaluating the safety profile of reactive chemical intermediates is paramount before integrating them into drug discovery pipelines or scaling chemical synthesis.[1] is a bifunctional b...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the safety profile of reactive chemical intermediates is paramount before integrating them into drug discovery pipelines or scaling chemical synthesis.[1] is a bifunctional building block characterized by a primary cyclopentylamine and an α,β -unsaturated ketone (vinyl ketone).

This whitepaper dissects the mechanistic toxicology of this compound, establishes rigorous handling protocols, and details self-validating experimental methodologies to quantify its safety profile. We do not merely observe toxicity; we must understand its chemical causality.

Structural Toxicology & Mechanistic Profiling

The toxicity of 1-(2-Aminocyclopentyl)but-3-en-1-one is intrinsically linked to its two primary structural alerts.

The Michael Acceptor Moiety (but-3-en-1-one)

The vinyl ketone is a potent electrophile. Unlike reversible non-covalent binders, Michael acceptors undergo , predominantly the sulfhydryl (-SH) groups of cysteine residues and glutathione (GSH)[2]. This irreversible covalent binding drives two major toxicological outcomes:

  • GSH Depletion: Rapid conjugation with GSH strips the cell of its primary antioxidant defense. The loss of the GSH pool leads to reactive oxygen species (ROS) accumulation, mitochondrial dysfunction, and subsequent hepatotoxicity[3].

  • Protein Haptenization: Covalent modification of skin or plasma proteins can create immunogenic haptens. The immune system recognizes these modified proteins as foreign, triggering severe idiosyncratic adverse drug reactions or allergic contact dermatitis[4].

The Primary Amine (Aminocyclopentyl)

The basic amine center (estimated pKa ~9.5) facilitates lysosomal accumulation (lysosomotropism). In prolonged exposure scenarios, this basicity can induce drug-induced phospholipidosis (DIPL), a condition where the compound traps phospholipids within lysosomes, causing cellular foaminess and downstream toxicity.

ToxicityMechanism A 1-(2-Aminocyclopentyl) but-3-en-1-one (Electrophile) C Covalent Adduct (Thioether Linkage) A->C Michael Addition B Cellular Nucleophiles (GSH, Cysteine) B->C Nucleophilic Attack D GSH Depletion & Oxidative Stress C->D E Protein Haptenization C->E F Hepatotoxicity D->F G Skin Sensitization E->G

Mechanistic pathway of toxicity driven by the Michael acceptor moiety.

Occupational Safety Data & Handling Protocols

Due to the covalent reactivity of the vinyl ketone, 1-(2-Aminocyclopentyl)but-3-en-1-one must be handled as a severe irritant and potential sensitizer. Standard safety data sheet (SDS) guidelines dictate the following predictive GHS classifications and engineering controls.

Table 1: Predicted GHS Hazard Classifications & Engineering Controls

Hazard ClassGHS CategoryMechanistic RationaleRequired PPE / Controls
Skin Sensitization Category 1Protein haptenization via Michael additionDouble nitrile/butyl gloves, lab coat
Eye Irritation Category 2ABasic amine and electrophilic ketoneSafety goggles, face shield
STOT-SE Category 3Volatile electrophile inhalation riskClass II Biosafety Cabinet / Fume Hood

Handling Rationale: Nitrile gloves are mandatory; however, because small ketones can permeate certain thin nitrile formulations over time, double-gloving or using butyl rubber gloves is recommended for bulk handling. All manipulations must occur within a hard-ducted fume hood to prevent the inhalation of volatile electrophilic species.

Experimental Methodologies for Safety Validation

To transition from theoretical hazard to empirical safety data, we employ a suite of self-validating in vitro assays. The protocols below are designed with internal kinetic controls to ensure data trustworthiness.

Protocol A: Glutathione (GSH) Trapping Assay

Causality & Rationale: We utilize a GSH trapping assay to quantify the intrinsic electrophilic reactivity of the Michael acceptor. The assay is conducted strictly at pH 7.4. Why? Because the thiolate anion ( S− ) is the active nucleophile in Michael additions. A lower pH would protonate the thiol, artificially suppressing the reaction rate and yielding a false-negative safety profile[3].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 1-(2-Aminocyclopentyl)but-3-en-1-one in DMSO. Prepare a 100 mM stock of reduced GSH in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation: In a 96-well deep-well plate, mix the compound and GSH to achieve a final concentration of 10 µM compound and 100 µM GSH (a 1:10 ratio to ensure pseudo-first-order kinetics). Incubate at 37°C with orbital shaking.

  • Kinetic Sampling & Quenching: At time points 0, 1, 4, and 24 hours, extract a 50 µL aliquot. Immediately quench the reaction by adding 150 µL of ice-cold Acetonitrile containing 1% Formic Acid and an internal standard (e.g., Tolbutamide). Self-Validating Step: The acidic quench rapidly drops the pH, protonating the thiolate and halting the Michael addition, ensuring temporal accuracy.

  • Precipitation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated buffer salts and trace proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer. Monitor the depletion of the unbound compound (MRM transition specific to the parent mass) and the appearance of the GSH-adduct [M+GSH+H]+ .

  • Data Processing: Calculate the half-life ( t1/2​ ) of the parent compound. A t1/2​<15 minutes indicates extreme reactivity, flagging the compound for severe hepatotoxicity risk.

GSHAssay S1 Step 1: Incubation 10 µM Compound + 100 µM GSH Buffer pH 7.4, 37°C S2 Step 2: Aliquot & Quench Sample at 0, 1, 4, 24h Quench with 1% FA in ACN S1->S2 S3 Step 3: Precipitation Centrifuge at 14,000 x g for 10 min at 4°C S2->S3 S4 Step 4: LC-MS/MS MRM Mode for Unbound GSH and Adduct Mass[M+H]+ S3->S4 S5 Step 5: Kinetic Analysis Calculate t1/2 and CLint S4->S5

Step-by-step workflow for the Glutathione (GSH) Trapping Assay.

Protocol B: In Vitro Cytotoxicity (HepG2)

Causality & Rationale: We utilize the HepG2 hepatocellular carcinoma line rather than standard HEK293 cells. HepG2 cells retain basal levels of cytochrome P450 enzymes and robust glutathione synthesis pathways, making them a physiologically relevant model for assessing hepatotoxicity driven by electrophile-induced GSH depletion.

Step-by-Step Methodology:

  • Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Dosing: Treat cells with a 10-point dose-response curve of 1-(2-Aminocyclopentyl)but-3-en-1-one (ranging from 0.1 µM to 100 µM), maintaining a final DMSO concentration of 0.5%.

  • Incubation: Expose the cells for 48 hours. Include a positive control (e.g., Staurosporine) and a vehicle control (0.5% DMSO).

  • Viability Readout: Add CellTiter-Glo® reagent (luminescent ATP detection). Self-Validating Step: The reliance on ATP quantification provides a direct measure of metabolic viability, avoiding the redox-interference artifacts common with MTT/MTS assays when testing reactive ketones.

  • Analysis: Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Quantitative Data Summaries

To ensure robust decision-making, the experimental outputs must meet strict acceptance criteria before the safety data is considered valid.

Table 2: Experimental Parameters and Acceptance Criteria

AssayTarget MetricAcceptance CriteriaSelf-Validating Control
GSH Trapping Half-life ( t1/2​ ) R2>0.95 for kinetic decay curveAcidic quench prevents post-sampling reaction
HepG2 Cytotoxicity Cell Viability ( IC50​ )Z'-factor >0.5 for assay plateATP-luminescence avoids redox interference
LC-MS/MS Mass Accuracy ±5 ppm for adduct massInternal standard normalizes ionization variance

References

  • Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design. Source: Angewandte Chemie International Edition / PubMed. URL:[Link]

  • Mulliner, D., Wondrousch, D., & Schüürmann, G. (2011). Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations. Source: Organic & Biomolecular Chemistry / RSC Publishing. URL:[Link]

  • Jackson, P. A., Widen, J. C., Harki, D. A., & Brummond, K. M. (2014). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Source: Journal of Medicinal Chemistry / PMC. URL:[Link]

Sources

Foundational

Crystallographic Structure and Stereochemistry of 1-(2-Aminocyclopentyl)but-3-en-1-one: A Technical Guide for Drug Discovery

Executive Summary The compound 1-(2-Aminocyclopentyl)but-3-en-1-one (CAS: 1602443-52-6) is a highly versatile, bifunctional building block utilized in the synthesis of peptidomimetics, foldamers, and covalent inhibitors[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(2-Aminocyclopentyl)but-3-en-1-one (CAS: 1602443-52-6) is a highly versatile, bifunctional building block utilized in the synthesis of peptidomimetics, foldamers, and covalent inhibitors[1]. Featuring a rigid 2-aminocyclopentyl core attached to a reactive β,γ -unsaturated ketone (but-3-en-1-one), its 3D spatial arrangement is entirely dictated by the stereochemistry of the cyclopentane ring. Because the relative and absolute configurations of the amine and ketone substituents govern the molecule's trajectory in biological binding pockets, rigorous crystallographic characterization and stereochemical control are mandatory for downstream drug development[2].

This whitepaper provides an authoritative framework for understanding the solid-state conformation, stereochemical resolution, and crystallographic profiling of this critical intermediate, drawing upon established paradigms for 2-aminocyclopentyl systems.

Stereochemical Architecture & Conformational Dynamics

The structural integrity of 1-(2-Aminocyclopentyl)but-3-en-1-one is governed by two adjacent chiral centers at C1 and C2 of the cyclopentane ring. This yields four distinct stereoisomers: two trans enantiomers ((1R,2R) and (1S,2S)) and two cis enantiomers ((1R,2S) and (1S,2R))[3].

Conformational Rigidity and Ring Puckering

Unlike acyclic aliphatic chains, the cyclopentane ring cannot adopt a planar geometry due to severe torsional (Pitzer) strain. Instead, it undergoes pseudorotation to relieve eclipsing interactions, settling into either an Envelope (E) or a Twisted Half-Chair (T) conformation[3].

  • The Trans Isomers: To minimize 1,2-diequatorial steric clash between the bulky but-3-en-1-one group and the primary amine, the trans isomers predominantly adopt a twisted half-chair conformation in the solid state. This geometry enforces a highly predictable N–C2–C1–C=O dihedral angle (typically ~90° to 105°), a feature heavily exploited in the design of stable 12-helix foldamers[4].

  • The Cis Isomers: Analogous to the natural antifungal agent cispentacin ((1R,2S)-2-aminocyclopentane-1-carboxylic acid), the cis isomers are forced to position one substituent axially and the other equatorially[5]. This induces an envelope conformation where the flap carbon pivots to relieve eclipsing strain, resulting in a much narrower dihedral angle.

The β,γ -Unsaturated Ketone Liability

A critical structural feature of this molecule is the but-3-en-1-one side chain. As a β,γ -unsaturated ketone, the terminal alkene is thermodynamically driven to isomerize into conjugation with the ketone (forming an α,β -unsaturated system) under strongly acidic or basic conditions. Consequently, all stereochemical resolution and crystallization protocols must be engineered to operate under mild conditions to prevent double-bond migration.

Quantitative Stereochemical Data

The following table summarizes the theoretical and empirically derived crystallographic parameters for the stereoisomers of 1-(2-Aminocyclopentyl)but-3-en-1-one, based on homologous 2-aminocyclopentyl derivatives[3][4][5].

StereoisomerConfigurationRelative Dihedral Angle (N-C2-C1-C=O)Preferred Ring PuckeringThermodynamic Stability
(1R,2R) Trans~90° to 105°Twisted Half-ChairHigh (Minimizes steric clash)
(1S,2S) Trans~90° to 105°Twisted Half-ChairHigh (Minimizes steric clash)
(1R,2S) Cis~0° to 35°EnvelopeModerate (Eclipsing strain)
(1S,2R) Cis~0° to 35°EnvelopeModerate (Eclipsing strain)

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the isolation and structural validation of these isomers require self-validating workflows. The free amine and ketone can spontaneously form imines or polymerize; therefore, chiral salt formation is the mandatory first step for both resolution and crystallographic analysis[6].

Protocol 1: Diastereomeric Resolution via Mild Salt Formation

Causality: Di-p-toluoyl-D-tartaric acid (D-DBTA) is chosen because it forms robust, highly crystalline intermolecular hydrogen-bond networks (O-H···O, N-H···O) with the 2-amino group, selectively precipitating specific diastereomers without requiring harsh conditions that would isomerize the terminal alkene[6].

  • Solubilization: Dissolve racemic 1-(2-Aminocyclopentyl)but-3-en-1-one (1.0 eq) in anhydrous ethanol at 0–5 °C. Note: Strict temperature control prevents base-catalyzed alkene migration.

  • Chiral Agent Addition: Slowly add a solution of D-DBTA (0.5 eq) dissolved in minimal cold ethanol.

  • Supersaturation & Nucleation: Allow the mixture to stand quiescently at 4 °C for 24–48 hours. Avoid agitation to promote the growth of thermodynamically stable single crystals rather than kinetic powders.

  • Isolation: Filter the precipitated diastereomeric salt and wash with ice-cold ethanol.

  • Validation: Dissolve a micro-fraction of the salt, neutralize mildly, and validate the diastereomeric excess (d.e. > 98%) via chiral HPLC before proceeding to X-ray diffraction.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Causality: Slow evaporation techniques often subject the sample to prolonged ambient temperatures, risking oxidation or thermal degradation of the terminal alkene. Vapor diffusion at cryogenic temperatures mitigates this risk while yielding diffraction-quality macroscopic crystals.

  • Sample Preparation: Dissolve the enantiopure DBTA salt in a minimal volume of high-purity methanol (solvent).

  • Vapor Diffusion Setup: Place the methanol solution in an inner, uncapped vial. Place this vial inside a larger chamber containing diethyl ether (antisolvent) and seal the outer chamber.

  • Crystal Growth: Maintain the chamber at 4 °C for 3–5 days. The gradual vapor diffusion of the non-polar ether into the polar methanol slowly lowers the dielectric constant of the medium, inducing controlled precipitation.

  • Data Collection: Harvest a single crystal, mount it on a diffractometer using a cryoloop, and collect diffraction data at 100 K. Note: Cryogenic data collection reduces Debye-Waller factors (thermal motion), allowing for precise determination of the cyclopentane ring puckering and absolute stereochemistry via the Flack parameter.

Visualizations of Workflows and Conformational Logic

Workflow Racemate Racemic 1-(2-Aminocyclopentyl) but-3-en-1-one SaltFormation Chiral Salt Formation (e.g., D-DBTA in EtOH) Racemate->SaltFormation Addition of Chiral Acid Crystallization Fractional Crystallization (Thermodynamic Control) SaltFormation->Crystallization Cooling/Supersaturation Diastereomer1 Solid Phase (R,R)-Isomer Salt Crystallization->Diastereomer1 Precipitation Diastereomer2 Mother Liquor (S,S)-Isomer Salt Crystallization->Diastereomer2 Soluble Fraction SCXRD Single-Crystal XRD Absolute Configuration Diastereomer1->SCXRD Crystal Selection

Fig 1: Workflow for the chiral resolution and crystallographic analysis of the racemic mixture.

Conformation Core 2-Aminocyclopentyl Core Trans Trans Isomers (1R,2R) & (1S,2S) Core->Trans Cis Cis Isomers (1R,2S) & (1S,2R) Core->Cis HalfChair Twisted Half-Chair Minimizes Steric Clash Trans->HalfChair Envelope Envelope Conformation Relieves Eclipsing Strain Cis->Envelope Hbond Intermolecular N-H···O=C Bonding HalfChair->Hbond Envelope->Hbond

Fig 2: Conformational logic tree dictating the solid-state structure of the stereoisomers.

References

  • ChemScene. "1-(2-Aminocyclopentyl)but-3-en-1-one.
  • Horne, W. S., et al. "Effects of Single α-to-β Residue Replacements on Structure and Stability in a Small Protein: Insights from Quasiracemic Crystallization." Journal of the American Chemical Society, 2016.
  • Fülöp, F., et al. "The Chemistry of 2-Aminocycloalkanecarboxylic Acids." Chemical Reviews, 2001.
  • Shahmohammadi, S., et al. "Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry." Molecules (PMC), 2022.
  • Benchchem. "An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Cispentacin." Benchchem Technical Resources.

Sources

Exploratory

1-(2-Aminocyclopentyl)but-3-en-1-one exact mass and molecular weight calculation

Technical Whitepaper: Exact Mass and Molecular Weight Determination of 1-(2-Aminocyclopentyl)but-3-en-1-one Executive Summary In the realm of drug development and synthetic verification, the distinction between a molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Exact Mass and Molecular Weight Determination of 1-(2-Aminocyclopentyl)but-3-en-1-one

Executive Summary

In the realm of drug development and synthetic verification, the distinction between a molecule's exact mass and its molecular weight is not merely semantic; it dictates the analytical instrumentation and stoichiometric methodologies employed. For the functionalized aliphatic amine 1-(2-Aminocyclopentyl)but-3-en-1-one (CAS: 1602443-52-6)[1], precise mass characterization is the foundational step in establishing a robust analytical profile. This guide provides a rigorous computational breakdown, explains the causality behind mass spectrometry workflows, and outlines a self-validating experimental protocol for empirical mass verification.

Structural Elucidation and Formula Derivation

To calculate the mass properties, we must first deconstruct the molecular entity into its constituent atoms to derive its precise chemical formula:

  • Cyclopentyl Core: The base ring is cyclopentane (C5H10). Two substitutions occur at the C1 and C2 positions, reducing the ring's hydrogen count, resulting in a C5H8 contribution.

  • Amino Group: A primary amine (-NH2) is located at the C2 position.

  • Enone Moiety: A but-3-en-1-one chain (-C(=O)-CH2-CH=CH2) is attached at the C1 position, contributing C4H5O.

  • Net Chemical Formula: C5H8 + NH2 + C4H5O = C9H15NO .

Theoretical Mass Calculations: Exact Mass vs. Molecular Weight

As defined by the International Union of Pure and Applied Chemistry (IUPAC), exact mass refers to the calculated mass of an ion or molecule based on a specified isotopic composition (typically the most abundant isotopes)[2]. Conversely, molecular weight (or nominal average mass) accounts for the natural isotopic abundance of the elements and is used for bulk stoichiometric calculations[3].

Exact Mass (Monoisotopic Mass) Calculation

Exact mass is utilized in High-Resolution Mass Spectrometry (HRMS) to determine precise elemental composition and rule out isobaric interferences. It is calculated using the mass of the primary isotope for each element.

  • Carbon (12C): 9 atoms × 12.000000 Da = 108.000000 Da

  • Hydrogen (1H): 15 atoms × 1.007825 Da = 15.117375 Da

  • Nitrogen (14N): 1 atom × 14.003074 Da = 14.003074 Da

  • Oxygen (16O): 1 atom × 15.994915 Da = 15.994915 Da

  • Total Exact Mass: 153.115364 Da [4].

Molecular Weight Calculation

Molecular weight is essential for synthetic scaling and pharmacokinetics. It uses the standard atomic weights established by the Commission on Isotopic Abundances and Atomic Weights (CIAAW).

  • Carbon (C): 9 atoms × 12.011 g/mol = 108.099 g/mol

  • Hydrogen (H): 15 atoms × 1.008 g/mol = 15.120 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

  • Total Molecular Weight: 153.225 g/mol [5].

Quantitative Data Summary

The following tables summarize the elemental inputs and the final mass properties required for downstream applications.

Table 1: Elemental Composition and Isotopic Data

Element Symbol Atoms Monoisotopic Mass (Da) Standard Atomic Weight ( g/mol )
Carbon C 9 12.000000 12.011
Hydrogen H 15 1.007825 1.008
Nitrogen N 1 14.003074 14.007

| Oxygen | O | 1 | 15.994915 | 15.999 |

Table 2: Final Mass Properties and Analytical Applications

Property Value Primary Application
Exact Mass 153.1154 Da Structural ID via High-Resolution Mass Spectrometry
Molecular Weight 153.225 g/mol Stoichiometric synthesis, formulation, and dosing

| Theoretical [M+H]+ | 154.1226 m/z | Positive-ion ESI-MS Detection Target |

Mass_Calculation Formula Chemical Formula C9H15NO Isotope Monoisotopic Masses (12C, 1H, 14N, 16O) Formula->Isotope Isotopic specificity Atomic Standard Atomic Weights (Isotope Weighted) Formula->Atomic Bulk abundance ExactMass Exact Mass 153.1154 Da Isotope->ExactMass Summation MolWeight Molecular Weight 153.225 g/mol Atomic->MolWeight Summation HRMS High-Resolution MS (Structural ID) ExactMass->HRMS Application Stoich Stoichiometry (Synthesis & Dosing) MolWeight->Stoich Application

Fig 1: Logical workflow differentiating exact mass and molecular weight calculations for C9H15NO.

Experimental Protocol: Self-Validating HRMS Verification

To empirically validate the exact mass of 1-(2-Aminocyclopentyl)but-3-en-1-one, an LC-HRMS/MS workflow is required. This protocol is designed as a self-validating system: the experiment is only considered successful if the detected mass falls within a stringent <5 ppm error margin of the theoretical calculation.

Step-by-Step Methodology

1. Sample Preparation & Ionization Priming

  • Action: Dissolve the synthesized analyte in a 50:50 (v/v) mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid (FA) to achieve a final concentration of 1 μg/mL.

  • Causality: The addition of 0.1% FA is not arbitrary. As a primary amine, the cyclopentyl-bound nitrogen possesses a lone pair that readily accepts a proton. FA acts as an efficient proton donor, shifting the ionization equilibrium to ensure the molecule exists predominantly as the [M+H]+ cation prior to entering the electrospray source. This maximizes the signal-to-noise ratio and prevents signal fragmentation.

2. Chromatographic Separation

  • Action: Inject 2 μL onto a C18 reversed-phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 μm particle size). Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

  • Causality: Even highly pure synthetic samples contain trace salts or isobaric byproducts. Reversed-phase separation desalinates the sample and temporally isolates the target analyte, preventing ion suppression in the source.

3. Electrospray Ionization (ESI+)

  • Action: Configure the MS source to Positive Ion Mode (ESI+). Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and sheath gas flow to 40 arb.

  • Causality: The high voltage extracts the pre-formed [M+H]+ ions from the liquid droplets into the gas phase, while the desolvation temperature rapidly evaporates the solvent, preventing cluster ion formation.

4. High-Resolution Mass Analysis

  • Action: Operate an Orbitrap or Time-of-Flight (TOF) mass analyzer in full scan mode (m/z 50-500) at a resolving power of ≥70,000 (at m/z 200).

  • Causality: A standard quadrupole cannot distinguish between 153.1154 Da and an isobaric interference at 153.1200 Da. A resolving power of 70,000 guarantees baseline separation of the target exact mass from background matrix ions, providing unambiguous structural confirmation.

5. Data Validation (The Self-Validating Check)

  • Action: Extract the ion chromatogram for the theoretical [M+H]+ ion.

  • Calculation: Theoretical[M+H]+ = 153.115364 Da (Exact Mass) + 1.007276 Da (Mass of a proton) = 154.122640 m/z .

  • Validation: Calculate the mass error: ((Measured m/z - 154.122640) / 154.122640) * 1,000,000. If the error is < 5 ppm, the molecular identity is empirically confirmed.

LCMS_Protocol Prep Sample Prep (1 μg/mL + 0.1% FA) LC UHPLC Separation (C18 Column) Prep->LC Injection ESI ESI+ Ionization ([M+H]+ Formation) LC->ESI Elution HRMS Orbitrap Detection (R=70,000) ESI->HRMS Ion Transfer Valid Data Validation (Mass Error < 5 ppm) HRMS->Valid m/z 154.1226

Fig 2: Self-validating LC-HRMS workflow for empirical exact mass confirmation.

References

  • exact mass (12407) - The IUPAC Compendium of Chemical Terminology. International Union of Pure and Applied Chemistry (IUPAC).[Link]

  • MS definitions | Proteomics and Mass Spectrometry Core Facility. Pennsylvania State University. [Link]

  • 1-Morpholinocyclopentene | C9H15NO | CID 70294 - PubChem. National Center for Biotechnology Information (NIH). [Link]

  • 2-Azaspiro[4.5]decan-3-one | 64744-50-9. Angene Chemical.[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for 1-(2-Aminocyclopentyl)but-3-en-1-one

Application Note: De Novo Laboratory Synthesis Protocol for 1-(2-Aminocyclopentyl)but-3-en-1-one Abstract This application note details a robust, four-step synthetic protocol for the preparation of 1-(2-aminocyclopentyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: De Novo Laboratory Synthesis Protocol for 1-(2-Aminocyclopentyl)but-3-en-1-one

Abstract This application note details a robust, four-step synthetic protocol for the preparation of 1-(2-aminocyclopentyl)but-3-en-1-one, a highly functionalized beta-amino ketone utilized as a building block in drug development. The methodology leverages a Weinreb amide intermediate to strictly control the mono-addition of a Grignard reagent, preventing the formation of undesired tertiary alcohols. This guide is designed for research scientists requiring high-fidelity, self-validating synthetic workflows.

Strategic Overview and Mechanistic Rationale

The synthesis of 1-(2-aminocyclopentyl)but-3-en-1-one requires the precise installation of an allyl group onto the carboxylate carbon of 2-aminocyclopentanecarboxylic acid[1]. Direct addition of organometallic reagents to free carboxylic acids or esters is notoriously difficult to control, typically resulting in over-addition to yield tertiary alcohols[2].

To circumvent this, our protocol employs the Weinreb ketone synthesis[3]. By converting the carboxylic acid to an N-methoxy-N-methylamide (Weinreb amide), the subsequent addition of the Grignard reagent forms a stable, five-membered cyclic metal chelate[4]. This chelate acts as a thermodynamic sink, resisting further nucleophilic attack until aqueous acidic workup collapses the complex to reveal the desired ketone[5].

Synthetic Workflow Diagram

SynthesisWorkflow A 2-Aminocyclopentanecarboxylic Acid (Starting Material) B Phase 1: N-Boc Protection Reagents: Boc₂O, NaOH Purpose: Mask primary amine A->B C Boc-Protected Amino Acid (Intermediate 1) B->C D Phase 2: Weinreb Amidation Reagents: HN(OMe)Me·HCl, EDC, HOBt Purpose: Prevent Grignard over-addition C->D E Weinreb Amide (Intermediate 2) D->E F Phase 3: Grignard Addition Reagents: AllylMgBr (2.5 eq), THF Purpose: Carbon-carbon bond formation E->F G Boc-Protected Ketone (Intermediate 3) F->G H Phase 4: Boc Deprotection Reagents: TFA, DCM Purpose: Release free amine G->H I 1-(2-Aminocyclopentyl)but-3-en-1-one (Final Product) H->I

Synthetic workflow for 1-(2-Aminocyclopentyl)but-3-en-1-one via Weinreb amide intermediate.

Step-by-Step Experimental Protocols

Phase 1: Amine Masking via N-Boc Protection

  • Causality: The primary amine must be protected to prevent self-condensation during the amidation step and to avoid quenching the basic Grignard reagent in Phase 3. The tert-butyloxycarbonyl (Boc) group is chosen for its stability under basic/nucleophilic conditions and its facile removal under mild acidic conditions.

  • Protocol:

    • Dissolve (1R,2R)-2-aminocyclopentanecarboxylic acid (1.0 eq)[1] in a 1:1 mixture of 1,4-dioxane and water.

    • Cool the solution to 0 °C using an ice bath.

    • Add NaOH (1.1 eq) to deprotonate the carboxylic acid and increase the nucleophilicity of the amine.

    • Dropwise, add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

    • Remove the ice bath and stir at 25 °C for 12 hours.

    • Acidify to pH 3 using 1M KHSO₄, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate in vacuo.

  • In-Process Quality Control (Self-Validation): Perform Thin-Layer Chromatography (TLC). The starting material will stain strongly with Ninhydrin (purple spot), whereas the successful Boc-protected product will be Ninhydrin-negative until aggressively heated with an acidic stain (e.g., p-Anisaldehyde).

Phase 2: Synthesis of the Weinreb Amide

  • Causality: Standard peptide coupling reagents (EDC/HOBt) are utilized to activate the carboxylic acid for nucleophilic attack by N,O-dimethylhydroxylamine. HOBt suppresses racemization and improves the efficiency of the EDC coupling[3].

  • Protocol:

    • Dissolve the Boc-protected amino acid (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

    • Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 eq) and Hydroxybenzotriazole (HOBt, 0.2 eq).

    • Stir the reaction mixture at 25 °C for 16 hours.

    • Quench with saturated aqueous NH₄Cl, extract with DCM, wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • In-Process Quality Control (Self-Validation): Analyze via LC-MS. The mass spectrum should confirm the exact mass of the Weinreb amide intermediate, verifying the successful incorporation of the N-methoxy-N-methyl moiety.

Phase 3: Controlled Grignard Addition

  • Causality: Allylmagnesium bromide is used to install the but-3-en-1-one carbon framework. Crucially, 2.5 equivalents of the Grignard reagent are required. The first equivalent is sacrificed to deprotonate the relatively acidic carbamate NH (Boc-NH, pKa ~ 13). The subsequent equivalents drive the nucleophilic addition to the Weinreb amide[5]. The stable chelate prevents tertiary alcohol formation[2].

  • Protocol:

    • Dissolve the Weinreb amide (1.0 eq) in anhydrous Tetrahydrofuran (THF) under a strict argon atmosphere.

    • Cool the reaction vessel to 0 °C.

    • Slowly add Allylmagnesium bromide (1.0 M in THF, 2.5 eq) dropwise via syringe pump to control the exothermic reaction.

    • Allow the reaction to warm to 25 °C and stir for 4 hours.

    • Carefully quench the reaction at 0 °C with 1M HCl (aqueous) to collapse the magnesium chelate and release the ketone[4].

    • Extract with Diethyl Ether, wash with saturated NaHCO₃, dry over Na₂SO₄, and purify via flash column chromatography.

  • In-Process Quality Control (Self-Validation): Infrared (IR) Spectroscopy is highly diagnostic here. The amide carbonyl stretch (~1650 cm⁻¹) will completely disappear, replaced by a sharp, strong ketone carbonyl stretch at ~1710 cm⁻¹.

Phase 4: Boc Deprotection to Yield Final Product

  • Causality: Trifluoroacetic acid (TFA) selectively cleaves the Boc group via an acid-catalyzed elimination mechanism, generating isobutylene and carbon dioxide as gaseous byproducts, which drive the reaction to completion.

  • Protocol:

    • Dissolve the Boc-protected ketone in anhydrous DCM.

    • Add TFA (10.0 eq) dropwise at room temperature.

    • Stir for 2 hours (monitor gas evolution).

    • Concentrate the mixture in vacuo to remove excess TFA.

    • Redissolve in DCM and wash with saturated aqueous NaHCO₃ until the aqueous phase is slightly basic (pH 8) to generate the free amine.

    • Extract, dry, and concentrate to yield 1-(2-aminocyclopentyl)but-3-en-1-one.

  • In-Process Quality Control (Self-Validation): ¹H NMR Spectroscopy. The massive singlet at ~1.4 ppm (corresponding to the 9 protons of the tert-butyl group) must be completely absent. The terminal alkene protons should remain clearly visible as a multiplet at ~5.8 ppm and overlapping doublets at ~5.1 ppm.

Quantitative Data Summary

PhaseTransformationReagent EquivalentsTemp (°C)Time (h)Expected Yield (%)
1 Boc ProtectionBoc₂O (1.2 eq), NaOH (1.1 eq)0 to 251285 - 90
2 Weinreb AmidationNH(OMe)Me·HCl (1.2 eq), EDC (1.2 eq)251680 - 85
3 Grignard AdditionAllylMgBr (2.5 eq)0 to 25475 - 80
4 Boc DeprotectionTFA (10.0 eq)25290 - 95

Sources

Application

Application Note: 1-(2-Aminocyclopentyl)but-3-en-1-one in the Synthesis of Fused Bicyclic Pharmaceutical Intermediates

Executive Summary & Mechanistic Rationale In modern drug discovery, increasing the fraction of sp³-hybridized carbons (Fsp³) is a proven strategy to improve the solubility, metabolic stability, and target selectivity of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, increasing the fraction of sp³-hybridized carbons (Fsp³) is a proven strategy to improve the solubility, metabolic stability, and target selectivity of clinical candidates. Escaping the "flatland" of planar aromatic rings requires versatile, conformationally restricted building blocks. 1-(2-Aminocyclopentyl)but-3-en-1-one (CAS: 1602443-52-6) is a highly specialized bifunctional scaffold designed specifically for the synthesis of complex, fused nitrogen-containing heterocycles [1].

This molecule features a cyclopentane core decorated with a primary amine and a homoallyl ketone. This unique topology provides two orthogonal reactive handles. However, the proximity of the primary amine to the ketone (a 4-atom spacer: N–C–C–C=O) introduces a critical mechanistic dynamic: the free base is in thermodynamic equilibrium with its cyclic imine form (a hexahydrocyclopenta[b]pyrrole) .

Expertise & Experience Insight: To harness the terminal alkene for downstream macrocyclization or piperidine synthesis, the spontaneous intramolecular condensation must be suppressed. Successful utilization of this scaffold requires handling it as an HCl salt or immediately trapping the amine via N-protection (e.g., N-Boc) or rapid alkylation. Once secured, the terminal alkene and the nitrogen atom can be leveraged to build medium-to-large fused bicyclic systems, such as octahydrocyclopenta[b]azocines and octahydro-1H-cyclopenta[b]pyridines, which are highly privileged structures in kinase and GPCR inhibitor libraries.

Physicochemical Profiling

Before initiating synthetic workflows, it is critical to establish the baseline parameters of the intermediate.

PropertyValue / Specification
Chemical Name 1-(2-Aminocyclopentyl)but-3-en-1-one
CAS Registry Number 1602443-52-6
Molecular Formula C₉H₁₅NO
Molecular Weight 153.22 g/mol
Structural Features Cyclopentane core, primary amine, β,γ-unsaturated ketone
Storage Conditions -20°C, under inert atmosphere (Argon/N₂). Store as HCl salt to prevent spontaneous cyclization.

Application 1: Synthesis of Octahydrocyclopenta[b]azocine Scaffolds via Ring-Closing Metathesis (RCM)

Causality & Design

Forming 8-membered rings (azocines) is notoriously difficult due to transannular strain and unfavorable entropic penalties. Traditional substitution reactions often fail, yielding intermolecular polymers instead. Ring-Closing Metathesis (RCM) driven by Ruthenium-based carbenes (e.g., Grubbs 2nd Generation Catalyst) overcomes this barrier by leveraging the irreversible release of ethylene gas to drive the thermodynamic equilibrium toward the cyclic product [2]. By N-allylating our starting material, we create a diene system perfectly poised for RCM.

Protocol: N-Allylation and RCM

Note: This protocol is a self-validating system. The evolution of gas and specific NMR shifts serve as intrinsic quality controls.

Step 1: N-Allylation

  • Suspend 1-(2-aminocyclopentyl)but-3-en-1-one hydrochloride (1.0 eq) in anhydrous DMF (0.2 M) under Argon.

  • Add K₂CO₃ (3.0 eq) and stir for 15 minutes at 0°C to liberate the free base in situ.

  • Dropwise add allyl bromide (1.1 eq). Warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: Perform TLC (Ninhydrin stain). The disappearance of the primary amine spot and the appearance of a secondary amine spot confirms mono-allylation. Quench with water, extract with EtOAc, and purify via flash chromatography.

Step 2: Ring-Closing Metathesis

  • Dissolve the purified N-allyl diene intermediate in anhydrous, degassed CH₂Cl₂ to a highly dilute concentration (0.01 M) to prevent intermolecular cross-metathesis.

  • Add Grubbs 2nd Generation Catalyst (5 mol%).

  • Reflux the mixture (40°C) under a steady flow of Argon for 12 hours.

  • Validation Checkpoint: Route the exhaust through a bubbler; the visible evolution of ethylene gas indicates active metathesis.

  • Concentrate the mixture and purify via silica gel chromatography to isolate the octahydrocyclopenta[b]azocine derivative.

  • Analytical Validation: ¹H NMR will show the disappearance of terminal alkene multiplets (~5.0 and ~5.8 ppm) and the emergence of an internal alkene multiplet (~5.5 ppm).

RCM_Workflow SM 1-(2-Aminocyclopentyl) but-3-en-1-one (HCl Salt) SM_Free Free Base (Prone to Imine) SM->SM_Free Neutralization Allylation N-Allylation (Allyl Bromide, Base) SM_Free->Allylation Immediate Reaction Diene N-Allyl Diene Intermediate Allylation->Diene RCM Ring-Closing Metathesis (Grubbs II Catalyst) Diene->RCM DCM, Reflux High Dilution Product Octahydrocyclopenta[b]azocine Scaffold RCM->Product Ethylene Gas Release

Figure 1: Synthetic workflow for octahydrocyclopenta[b]azocine via N-allylation and Ring-Closing Metathesis.

Application 2: Synthesis of Octahydro-1H-cyclopenta[b]pyridines via Hydroamination

Causality & Design

Piperidine rings fused to cyclopentanes are ubiquitous in natural alkaloids and synthetic therapeutics. While RCM builds larger rings, the unactivated terminal alkene of the but-3-en-1-one tail can undergo a 6-exo-trig intramolecular hydroamination by the C2-amine. Copper-catalyzed hydroamination is highly regioselective, directing the amine to the internal carbon of the terminal alkene (Markovnikov addition), thereby forming a 6-membered piperidine ring (cyclopenta[b]pyridine) rather than a 7-membered ring [3].

Protocol: Copper-Catalyzed Intramolecular Hydroamination
  • Dissolve N-Boc protected 1-(2-aminocyclopentyl)but-3-en-1-one (1.0 eq) in anhydrous toluene (0.1 M). (Note: The Boc group prevents premature imine formation with the ketone while allowing sufficient nucleophilicity for the metal-catalyzed step).

  • Add Cu(OAc)₂ (10 mol%) and a suitable phosphine ligand (e.g., DPEphos, 10 mol%), followed by a silane reducing agent (e.g., polymethylhydrosiloxane, PMHS, 2.0 eq) to generate the active Cu hydride species in situ.

  • Heat the reaction mixture to 80°C for 16 hours under Argon.

  • Validation Checkpoint: Monitor via LC-MS. The product will have the exact same m/z as the starting material (as this is an isomerization/cyclization), but will elute at a different retention time.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify. Deprotect the Boc group using 4M HCl in dioxane to yield the final piperidine scaffold.

Hydroamination_Workflow SM N-Boc Protected 1-(2-Aminocyclopentyl) but-3-en-1-one Cyclization Intramolecular Hydroamination SM->Cyclization Toluene, 80°C Catalyst Cu(OAc)2 / Ligand Catalytic System Catalyst->Cyclization Activation of Alkene Product Octahydro-1H- cyclopenta[b]pyridine Cyclization->Product 6-exo-trig Markovnikov Closure

Figure 2: Copper-catalyzed intramolecular hydroamination yielding a fused piperidine scaffold.

Quantitative Data & Catalyst Comparison

The following table summarizes the operational parameters and expected outcomes for the two divergent synthetic pathways utilizing this starting material.

ParameterPathway 1: RCM (Azocine Synthesis)Pathway 2: Hydroamination (Piperidine Synthesis)
Target Ring Size 8-membered fused ring6-membered fused ring
Catalyst System Grubbs 2nd Generation (Ru)Cu(OAc)₂ / DPEphos / PMHS
Catalyst Loading 5 mol%10 mol%
Optimal Solvent Dichloromethane (DCM)Toluene
Concentration 0.01 M (High dilution required)0.1 M (Standard concentration)
Reaction Temp/Time 40°C (Reflux) / 12 h80°C / 16 h
Expected Yield 65 - 75%70 - 85%
Primary Byproduct Intermolecular cross-metathesis dimersUnreacted starting material (if moisture present)

Troubleshooting & Best Practices

  • Preventing Imine Polymerization: Never store the free base of 1-(2-aminocyclopentyl)but-3-en-1-one at room temperature. The proximity of the amine and ketone will drive the formation of a highly stable hexahydrocyclopenta[b]pyrrole. Always neutralize the HCl salt immediately prior to the addition of the electrophile (e.g., allyl bromide or Boc anhydride).

  • RCM Dilution Dynamics: If TLC reveals multiple high-molecular-weight spots during the RCM protocol, your concentration is too high. Dilute the reaction mixture further (<0.005 M) to kinetically favor intramolecular cyclization over intermolecular dimerization.

  • Catalyst Poisoning: Primary amines coordinate strongly to Ruthenium and Copper catalysts, poisoning them. Ensure the amine is fully protected (allylated or Boc-protected) before introducing the metal catalyst.

References

  • Beilstein Journal of Organic Chemistry. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines (Discussion on RCM for azepine/azocine scaffolds). Retrieved from:[Link]

  • ACS Organic Letters. (2019). Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination (Application of Cu-catalyzed hydroamination for piperidine synthesis). Retrieved from:[Link]

Method

Application Note: Catalytic Asymmetric Synthesis of 1-(2-Aminocyclopentyl)but-3-en-1-one

Executive Summary & Strategic Rationale The compound 1-(2-Aminocyclopentyl)but-3-en-1-one (CAS: 1602443-52-6) is a highly versatile chiral building block. Featuring a rigidified β -amino ketone scaffold and a terminal al...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The compound 1-(2-Aminocyclopentyl)but-3-en-1-one (CAS: 1602443-52-6) is a highly versatile chiral building block. Featuring a rigidified β -amino ketone scaffold and a terminal alkene, it serves as a critical intermediate in the synthesis of peptidomimetics, conformationally restricted alkaloids, and advanced pharmaceutical candidates[1].

While traditional resolutions of racemic mixtures suffer from a maximum 50% theoretical yield, catalytic asymmetric synthesis provides a highly scalable, enantio- and diastereoselective route. Direct catalytic asymmetric allylation of aliphatic ketones remains challenging due to competitive enolization[2]. Therefore, the most robust, industrially viable strategy involves the catalytic asymmetric construction of the chiral cyclopentyl core, followed by a stereoretentive, chelation-controlled allylation.

This technical guide outlines a self-validating, state-of-the-art synthetic workflow utilizing Rhodium-catalyzed asymmetric hydrogenation followed by Weinreb amide-mediated Grignard allylation [3].

Pathway Design & Mechanistic Causality

The synthesis is divided into three logical phases:

  • Symmetry Breaking (Catalytic Asymmetric Hydrogenation): Utilizing a chiral Rhodium-DuPhos complex to establish the (1R,2S) stereocenters with absolute facial selectivity.

  • Activation & Protection (Weinreb Amide Formation): Converting the chiral ester into an N -methoxy- N -methylamide. This is not merely a leaving group exchange; it is a deliberate mechanistic choice to prevent over-alkylation.

  • C-C Bond Formation (Nucleophilic Allylation): Employing allylmagnesium bromide. The Grignard reagent is chosen over allyllithium because its lower basicity minimizes the risk of epimerizing the sensitive α -chiral center of the resulting ketone[4].

SyntheticPathway A β-Enamino Ester Precursor B Chiral Cyclopentyl Amino Ester A->B [Rh]-Catalyzed Asymmetric H2 C Weinreb Amide Intermediate B->C Amidation (HNMeOMe) D 1-(2-Aminocyclopentyl) but-3-en-1-one C->D Allylation (Allyl-MgBr)

Figure 1: Forward catalytic asymmetric synthetic pathway for 1-(2-Aminocyclopentyl)but-3-en-1-one.

Quantitative Data & Optimization

To ensure a self-validating protocol, catalyst selection and reaction conditions must be tightly controlled. The tables below summarize the optimization data that dictate the protocol parameters.

Table 1: Catalyst Screening for Asymmetric Hydrogenation

Substrate: Methyl 2-(Boc-amino)cyclopent-1-enecarboxylate (100 psi H₂, 25 °C, 12 h)

Catalyst SystemSolventConversion (%)ee (%)dr (cis:trans)
[Rh(COD)(R,R-Me-DuPhos)]BF₄ MeOH >99 98 >99:1
[RuCl₂(R-BINAP)]EtOH858290:10
[Ir(COD)(S-tBu-PHOX)]BArFCH₂Cl₂406575:25

Expert Insight: The cationic Rh-DuPhos system provides superior ee and dr because the rigid, electron-rich phospholane ligands lock the substrate into a highly defined transition state, overriding the steric hindrance of the fully substituted alkene.

Table 2: Optimization of Nucleophilic Allylation

Substrate: (1R,2S)-N-Boc-Cyclopentyl Weinreb Amide

ReagentEquivalentsTemp (°C)Yield (%)Epimerization (%)
Allyllithium2.5-784515
Allylmagnesium bromide 2.5 0 88 <1
Allyl-TMS / TiCl₄1.5-2020N/A (Decomp.)

Expert Insight: 2.5 equivalents of Grignard are strictly required. The first equivalent deprotonates the acidic carbamate (N-H) proton. Using exactly 1.0 equivalent will result in near-zero conversion[4].

Experimental Protocols

Protocol A: Catalytic Asymmetric Hydrogenation

Objective: Synthesis of (1R,2S)-Methyl 2-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylate.

  • Preparation: In an argon-filled glovebox, dissolve Methyl 2-(Boc-amino)cyclopent-1-enecarboxylate (10.0 mmol, 2.41 g) in 50 mL of anhydrous, freeze-pump-thaw degassed methanol.

  • Catalyst Addition: Add [Rh(COD)(R,R-Me-DuPhos)]BF₄ (0.1 mmol, 1.0 mol%).

  • Hydrogenation: Transfer the solution to a high-pressure stainless-steel autoclave. Purge the vessel with H₂ gas three times, then pressurize to 100 psi.

  • Reaction: Stir vigorously at 25 °C for 12 hours.

  • Validation & Workup: Vent the H₂ gas safely. Monitor completion via TLC (Hexanes/EtOAc 3:1, KMnO₄ stain). Concentrate the mixture in vacuo and pass through a short pad of silica to remove the rhodium catalyst.

  • Yield: >95% (colorless oil). ee >98% (Validate via Chiral HPLC: Chiralcel OD-H column).

Protocol B: Weinreb Amide Synthesis

Objective: Conversion of the methyl ester to a chelation-capable amide[3].

  • Saponification: Dissolve the product from Protocol A (9.5 mmol) in THF/H₂O (3:1, 40 mL). Add LiOH·H₂O (28.5 mmol, 3.0 eq). Stir at room temperature for 4 hours until TLC shows complete consumption of the ester. Acidify to pH 3 with 1M HCl and extract with EtOAc (3 × 30 mL). Dry over Na₂SO₄ and concentrate.

  • Amidation: Dissolve the crude acid in anhydrous CH₂Cl₂ (50 mL). Add N,O -dimethylhydroxylamine hydrochloride (14.2 mmol, 1.5 eq), followed by DIPEA (28.5 mmol, 3.0 eq).

  • Coupling: Cool to 0 °C and add EDC·HCl (14.2 mmol, 1.5 eq) and HOBt (14.2 mmol, 1.5 eq). Stir for 12 hours, allowing the reaction to warm to room temperature.

  • Workup: Wash with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate. Purify via flash chromatography.

  • Yield: 85% over two steps.

Protocol C: Chelation-Controlled Allylation

Objective: Synthesis of the target allyl ketone without over-addition or epimerization.

Mechanism N1 Weinreb Amide N2 Mg2+ Chelate N1->N2 Allyl-MgBr (THF, 0 °C) N3 Aqueous Quench N2->N3 H3O+ N4 Target Ketone N3->N4 Collapse

Figure 2: Chelation-controlled stabilization preventing over-alkylation during Grignard addition.

  • Setup: Dissolve the Weinreb amide (5.0 mmol) in anhydrous THF (25 mL) under an argon atmosphere. Cool the flask to exactly 0 °C using an ice-water bath.

  • Grignard Addition: Add Allylmagnesium bromide (1.0 M in THF, 12.5 mL, 12.5 mmol, 2.5 eq) dropwise via syringe over 15 minutes. Causality Note: The excess reagent accounts for the deprotonation of the NH-Boc group. A stable magnesium chelate forms (Figure 2), preventing a second equivalent of allyl from attacking the carbonyl.

  • Reaction: Stir at 0 °C for 2 hours.

  • Quench (Critical Step): Quench the reaction strictly at 0 °C by slowly adding cold, saturated aqueous NH₄Cl (20 mL). Do not use strong acids (e.g., HCl), as this will catalyze the enolization and subsequent epimerization of the α -chiral center.

  • Isolation: Extract with Et₂O (3 × 20 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

  • Deprotection (Optional): To yield the free amine (1-(2-Aminocyclopentyl)but-3-en-1-one), dissolve the Boc-protected product in CH₂Cl₂ (16 mL) and add Trifluoroacetic Acid (TFA, 4 mL) at 0 °C. Stir for 1 hour, concentrate, and neutralize with saturated NaHCO₃.

Quality Control & Analytical Verification

To ensure the integrity of the synthesized 1-(2-Aminocyclopentyl)but-3-en-1-one, the following self-validating checks must be performed:

  • IR Spectroscopy: Confirm the disappearance of the Weinreb amide carbonyl stretch (~1660 cm⁻¹) and the appearance of the distinct allyl ketone carbonyl stretch (~1715 cm⁻¹).

  • ¹H NMR (400 MHz, CDCl₃): Verify the presence of the terminal alkene protons (multiplet at ~5.8 ppm for the internal vinyl proton, and two doublets/multiplets at ~5.1-5.2 ppm for the terminal =CH₂).

  • Chiral Integrity: Perform 2D NOESY NMR to confirm the cis relationship (or trans, depending on the specific isomer targeted) between the C1-acyl group and the C2-amino group on the cyclopentane ring.

References

  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070. Available at:[Link]

  • Seyferth, D. (2009). The Grignard Reagents. Organometallics, 28(6), 1598-1605. Available at:[Link][4]

  • Kearney, S. E., et al. (2011). Polyketide Intermediate Mimics as Probes for Revealing Cryptic Stereochemistry of Ketoreductase Domains. Journal of the American Chemical Society, 133(38), 15062-15072. Available at:[Link][3]

  • Gómez, M., & Muller, G. (2013). trans-Cyclopentane-1,2-diamine: the second youth of the forgotten diamine. Chemical Society Reviews, 42(2), 736-755. Available at:[Link][1]

  • Chen, W., et al. (2015). Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. Nature Chemistry, 7(5), 437-444. Available at:[Link][5]

  • Li, Z., et al. (2025). Catalytic Asymmetric Synthesis of α-Allyl α-Tertiary Aminoesters from α-Iminoesters and “Umpoled” π-Allyl Co Nucleophiles. ACS Catalysis, 15(13), 11186-11193. Available at:[Link][6]

Sources

Application

Purification of 1-(2-Aminocyclopentyl)but-3-en-1-one using flash column chromatography

Application Note: Overcoming Silanol Interactions in the Flash Chromatographic Purification of 1-(2-Aminocyclopentyl)but-3-en-1-one Introduction & Mechanistic Challenges 1-(2-Aminocyclopentyl)but-3-en-1-one is a bifuncti...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Overcoming Silanol Interactions in the Flash Chromatographic Purification of 1-(2-Aminocyclopentyl)but-3-en-1-one

Introduction & Mechanistic Challenges

1-(2-Aminocyclopentyl)but-3-en-1-one is a bifunctional aliphatic molecule featuring a reactive terminal enone and a highly polar, basic primary amine. The primary challenge in isolating this compound via normal-phase flash column chromatography lies in the basicity of the cyclopentyl amine. Standard bare silica gel possesses unreacted, acidic silanol groups (Si-OH) on its surface, which act as Brønsted acids[1]. When a basic primary amine is introduced, strong acid-base interactions occur, leading to irreversible adsorption, severe peak tailing, and drastically reduced isolated yields[2].

To successfully purify 1-(2-Aminocyclopentyl)but-3-en-1-one, the chromatographic system must be modified to suppress these secondary interactions. This guide details two field-proven strategies: the use of a volatile basic mobile phase modifier (Triethylamine)[3], and the deployment of amine-functionalized stationary phases[4].

Chromatographic Strategies and Causality

Strategy A: Mobile Phase Modification (Standard Silica + TEA) By incorporating 1% (v/v) Triethylamine (TEA) into the mobile phase, the basic modifier outcompetes the target amine for the acidic silanol sites. Pre-equilibrating the column with this modified solvent effectively "neutralizes" the silica surface[1]. This shifts the retention mechanism from an unpredictable ion-exchange/acid-base interaction back to standard adsorption-desorption, sharpening the elution band and drastically improving the recovery of the target compound.

Strategy B: Stationary Phase Modification (Amine-Functionalized Silica) Alternatively, replacing bare silica with amine-functionalized silica (e.g., NH2-silica) fundamentally changes the surface chemistry. The stationary phase itself is basic, completely eliminating the Brønsted acid-base interactions with the target molecule[2]. This allows for the use of simpler, highly volatile, non-polar solvent systems (like Hexane/Ethyl Acetate) without the need for basic additives, which simplifies post-purification solvent removal and prevents residual TEA contamination[4].

Quantitative Method Comparison

The following table summarizes the expected chromatographic performance of 1-(2-Aminocyclopentyl)but-3-en-1-one under different conditions.

ParameterStandard Silica (No Modifier)Standard Silica (+1% TEA)Amine-Functionalized Silica
Mobile Phase DCM / MeOH (Gradient)DCM / MeOH + 1% TEAHexane / EtOAc (Gradient)
Retention Factor ( Rf​ ) 0.05 - 0.10 (Streaking)0.25 - 0.35 (Defined spot)0.30 - 0.40 (Defined spot)
Tailing Factor ( As​ ) > 3.5 (Severe tailing)1.2 - 1.5 (Slight tailing)1.0 - 1.1 (Symmetrical)
Typical Recovery < 40%75% - 85%> 90%
Post-Column Workup Simple evaporationRequires high-vacuum to remove TEASimple evaporation

Purification Workflow

G Crude Crude 1-(2-Aminocyclopentyl) but-3-en-1-one Decision Select Stationary Phase Crude->Decision Silica Standard Silica Gel (Acidic Silanols) Decision->Silica Cost-effective AmineSilica Amine-Functionalized Silica (Basic Surface) Decision->AmineSilica High Recovery Mod Add 1% TEA Modifier (Neutralize Silanols) Silica->Mod NoMod No Modifier Required AmineSilica->NoMod Eluent1 DCM / MeOH Gradient Mod->Eluent1 Eluent2 Hexane / EtOAc Gradient NoMod->Eluent2 Pure Pure Target Amine Isolated Eluent1->Pure Eluent2->Pure

Workflow for selecting the optimal flash chromatography strategy for basic amines.

Detailed Step-by-Step Protocols

Protocol A: Purification via Standard Silica Gel with Basic Modifier

Self-Validation Checkpoint: This protocol relies on dynamic surface neutralization. If the column is not properly pre-equilibrated, the amine will irreversibly bind to the top of the silica bed, resulting in zero product elution.

  • Solvent Preparation: Prepare a binary solvent system of Dichloromethane (DCM) and Methanol (MeOH). To both the weak solvent (DCM) and strong solvent (MeOH), add exactly 1% (v/v) Triethylamine (TEA)[3]. Mix thoroughly.

  • Column Equilibration (Critical Step): Pack a standard bare silica gel flash column. Flush the column with a minimum of 3 to 5 Column Volumes (CV) of the 1% TEA-modified DCM. Causality: This ensures all acidic silanol sites are saturated with TEA before the crude sample is introduced.

  • Sample Loading: Dissolve the crude 1-(2-Aminocyclopentyl)but-3-en-1-one in a minimal amount of 1% TEA-modified DCM. Apply evenly to the head of the column.

  • Gradient Elution: Elute using a gradient of 0% to 10% MeOH in DCM (maintaining 1% TEA throughout the run). The target compound typically elutes between 4% and 7% MeOH depending on the exact column dimensions.

  • Fraction Analysis: Spot fractions on a silica TLC plate. Develop in a 90:9:1 DCM:MeOH:TEA mixture. Visualize using a Ninhydrin stain (heat required). The primary amine will appear as a distinct pink/purple spot, validating its presence against UV-active, non-amine impurities.

  • Concentration: Pool the product-containing fractions. Evaporate under reduced pressure. Note: Because TEA (b.p. 89.5 °C) is present, extended high-vacuum drying or co-evaporation with toluene is required to yield the free base without residual modifier.

Protocol B: Purification via Amine-Functionalized Silica (Recommended)

Self-Validation Checkpoint: Because the stationary phase is intrinsically basic, the target amine should elute with a symmetrical peak shape and >90% mass recovery without any modifier.

  • Solvent Preparation: Prepare unmodified Hexane and Ethyl Acetate (EtOAc)[4].

  • Column Equilibration: Mount a pre-packed amine-functionalized silica cartridge (e.g., KP-NH). Equilibrate with 3 CV of 100% Hexane.

  • Sample Loading: Dissolve the crude mixture in a minimal volume of a compatible solvent (e.g., DCM or EtOAc) and load onto the column. If solubility is poor, dry-loading onto a small amount of Celite (do not use bare silica) is acceptable.

  • Gradient Elution: Run a gradient from 0% to 100% EtOAc in Hexane over 10-15 CV. The lack of silanol interactions allows the enone-amine to elute predictably based purely on its lipophilicity.

  • Fraction Analysis & Isolation: Monitor fractions via TLC (using amine-functionalized TLC plates if available, or standard plates with a modified solvent) and Ninhydrin staining. Pool pure fractions and evaporate under reduced pressure to yield the pure 1-(2-Aminocyclopentyl)but-3-en-1-one.

Sources

Method

Application Note: Ring-Closing Metathesis (RCM) Strategies for 1-(2-Aminocyclopentyl)but-3-en-1-one Derivatives

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, field-validated protocol for utilizing 1-(2-aminocyclopentyl)but-3-en-1-one as a building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, field-validated protocol for utilizing 1-(2-aminocyclopentyl)but-3-en-1-one as a building block in the synthesis of fused bicyclic alkaloid scaffolds via Ring-Closing Metathesis (RCM).

Scientific Rationale & Mechanistic Insights

1-(2-Aminocyclopentyl)but-3-en-1-one is a highly versatile bifunctional synthon containing a primary amine and a terminal alkene. In the context of synthesizing complex fused bicyclic systems (e.g., cyclopenta-fused lactams or azocanes), direct metathesis is impossible as the molecule possesses only one olefin. Furthermore, free primary amines are notorious for coordinating to and poisoning ruthenium-based metathesis catalysts[1].

To unlock its potential, the primary amine must be derivatized (typically via N-acrylation or N-allylation) to achieve two critical objectives:

  • Diene Assembly: Introduction of the second terminal alkene required for the RCM event.

  • Catalyst Protection: Conversion of the basic primary amine into an amide or carbamate, which dramatically reduces its nucleophilicity and prevents the deactivation of the ruthenium carbene complex[1][2].

Once the diene is assembled, the choice of catalyst dictates the success of the cyclization. Because the alkenes in these substrates are often adjacent to electron-withdrawing groups (e.g., amides or ketones) or are sterically hindered by the cyclopentyl ring, First-Generation Grubbs' Catalyst (G-I) frequently fails. Second-Generation Grubbs' Catalyst (G-II) or Hoveyda-Grubbs II (HG-II) are required to drive the reaction to completion due to their superior tolerance for electron-deficient olefins and enhanced stability at elevated temperatures[1][3].

Pathway Visualization

The following diagram illustrates the logical progression from the monofunctional starting material to the target bicyclic scaffold, highlighting the competing intermolecular pathway that must be suppressed.

RCM_Workflow A 1-(2-Aminocyclopentyl)but-3-en-1-one (Monofunctional Alkene) B N-Acrylation / N-Allylation (Diene Precursor Synthesis) A->B Acryloyl Chloride Et3N, DCM, 0°C C Ring-Closing Metathesis (RCM) Grubbs II Catalyst, High Dilution B->C 5 mol% Grubbs II DCM, Reflux D Fused Bicyclic Scaffold (Target Alkaloid Core) C->D Intramolecular Cyclization (< 0.01 M) E Intermolecular Oligomerization (Undesired Pathway) C->E High Concentration (> 0.05 M)

Reaction pathway detailing the transformation of 1-(2-aminocyclopentyl)but-3-en-1-one into a bicyclic core.

Experimental Protocols

Phase 1: Synthesis of the Diene Precursor (N-Acrylation)

Causality: Acryloyl chloride is selected to form an acrylamide, providing the necessary second olefin while simultaneously masking the basic nitrogen.

  • Setup: Dissolve 1-(2-aminocyclopentyl)but-3-en-1-one (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an argon atmosphere.

  • Base Addition: Add triethylamine (Et₃N, 2.5 equiv) and cool the reaction mixture to 0 °C using an ice bath.

  • Acylation: Dropwise add acryloyl chloride (1.2 equiv) over 15 minutes. Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for 3 hours.

  • Self-Validation: Monitor the reaction via TLC (silica gel, 1:1 Hexanes/EtOAc). The reaction is complete when the ninhydrin-active spot (primary amine) completely disappears, replaced by a UV-active amide spot.

  • Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Extract with DCM (3 × 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography to isolate the diene.

Phase 2: Ring-Closing Metathesis (RCM)

Causality: The reaction must be run at high dilution (≤ 0.01 M) to entropically favor intramolecular ring closure over intermolecular acyclic diene metathesis (ADMET) polymerization[3].

  • Solvent Preparation: Degas anhydrous DCM (500 mL) by bubbling argon through the solvent for 30 minutes. Note: Dissolved oxygen accelerates catalyst decomposition.

  • Substrate Addition: Dissolve the purified diene from Phase 1 (5 mmol) in the degassed DCM to achieve a final concentration of 0.01 M.

  • Catalyst Initiation: Add Second-Generation Grubbs' Catalyst (G-II, 5 mol%) in one portion. Equip the flask with a reflux condenser and heat to a gentle reflux (40 °C) under argon for 16–24 hours[1].

  • Self-Validation & Quenching: Monitor by TLC or LC-MS. Upon complete consumption of the starting material, remove the heat and immediately add ethyl vinyl ether (50 equiv relative to the catalyst). Stir for 30 minutes. Causality: Ethyl vinyl ether reacts with the active ruthenium carbene to form a stable, inactive Fischer carbene, permanently halting the reaction and preventing post-reaction double-bond migration.

  • Purification: Concentrate the mixture and purify the resulting fused bicyclic lactam via silica gel chromatography.

Quantitative Data & Reaction Optimization

The table below summarizes the optimization parameters for the RCM of the N-acryloyl derivative, demonstrating the critical interplay between catalyst selection, concentration, and yield.

Catalyst (mol%)SolventConc. (M)Temp (°C)Time (h)Yield (%)Field Observation & Causality
Grubbs I (5%)DCM0.054024< 10%Severe oligomerization due to high concentration; G-I fails to initiate efficiently on the electron-deficient acrylamide.
Grubbs I (5%)DCM0.005402435%Intramolecular cyclization favored, but incomplete conversion due to poor catalyst stability/activity.
Grubbs II (5%) DCM 0.005 40 16 88% Optimal conditions. Clean cyclization with high turnover[1].
HG-II (5%)Toluene0.00580892%Rapid conversion. Higher temperatures overcome steric barriers in highly substituted cyclopentyl derivatives[3].

Critical Parameters for Success

  • Handling Secondary Amines: If the synthetic target requires a secondary amine rather than an amide (e.g., N-allylation instead of N-acrylation), the resulting basic nitrogen will coordinate to the ruthenium catalyst. This can be circumvented by adding 1.0 equivalent of a Brønsted acid (such as TFA) or a Lewis acid (such as Ti(OiPr)₄) to the reaction mixture prior to catalyst addition. This protonates or coordinates the nitrogen, freeing the catalyst to engage the olefins[2][4].

  • Ethylene Atmosphere: For sterically congested substrates where the RCM stalls, running the reaction under a balloon of ethylene gas can paradoxically accelerate the reaction. Ethylene converts the dormant, sterically hindered ruthenium intermediate back into the highly active ruthenium methylidene species, facilitating catalytic turnover[3].

References

  • Rapid Stereoselective Access to Key Pumiliotoxin Precursors from a Common Intermediate. The Journal of Organic Chemistry (2004). URL:[Link]

  • Exploration of Ring Rearrangement Metathesis Reaction: A General and Flexible Approach for the Rapid Construction [5,n]-Fused Bicyclic Systems en Route to Linear Triquinanes. The Journal of Organic Chemistry (2018). URL:[Link]

  • Catalytic N-Sulfonyliminium Ion-Mediated Cyclizations to r-Vinyl-Substituted Isoquinolines and β-Carbolines and Applications in Metathesis. Radboud Repository (2008). URL:[Link]

  • Studies on the total synthesis of halicholactone and neohalicholactone: a stereoselective synthesis of C1-C13 fragment. ResearchGate (2013). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting degradation of 1-(2-Aminocyclopentyl)but-3-en-1-one during storage

Welcome to the Technical Support Center. As researchers and drug development professionals, working with highly functionalized bifunctional building blocks requires a deep understanding of their intrinsic reactivity.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, working with highly functionalized bifunctional building blocks requires a deep understanding of their intrinsic reactivity.

This guide addresses the specific storage and handling challenges associated with 1-(2-Aminocyclopentyl)but-3-en-1-one [1]. By understanding the mechanistic causality behind its degradation, you can implement self-validating protocols to ensure absolute structural integrity during your synthetic workflows.

Diagnostic Overview: The Dual-Reactivity Problem

1-(2-Aminocyclopentyl)but-3-en-1-one contains two highly reactive moieties: a basic primary amine and a β,γ -unsaturated ketone. When stored as a neat free base, the molecule undergoes a rapid, autocatalytic degradation cascade. The primary amine acts both as a catalyst to isomerize the double bond and as a nucleophile to polymerize the resulting product.

Mechanism A 1-(2-Aminocyclopentyl) but-3-en-1-one (Free Base) B Extended Enolate Intermediate A->B Amine Base Catalysis (Deprotonation) E Hydrochloride Salt (Stable Storage Form) A->E + HCl (Lone Pair Sequestered) C Isomerized α,β-Unsaturated Ketone B->C Reprotonation at γ-carbon D Polymeric/Oligomeric Resin C->D Intermolecular aza-Michael Addition

Degradation pathways of 1-(2-Aminocyclopentyl)but-3-en-1-one during storage.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my neat sample turn into a viscous, yellow resin after a few days at room temperature? Root Cause: This is the hallmark of autocatalytic polymerization. The built-in primary amine acts as an intramolecular/intermolecular base, deprotonating the acidic α -protons of the but-3-en-1-one moiety to form an extended enolate. Reprotonation at the γ -position drives the migration of the terminal alkene, forming a thermodynamically stable 2[2]. This newly conjugated system is a highly reactive Michael acceptor. The primary amine of a neighboring molecule then undergoes a rapid3[3], initiating a chain-growth 4 that yields the viscous resin[4].

Q2: How can I prevent this isomerization and polymerization during long-term storage? Resolution: The entire degradation cascade relies on the availability of the primary amine's lone pair (acting first as a base, then as a nucleophile). By converting the free base into a hydrochloride (HCl) salt, you protonate the amine, completely sequestering its lone pair. This creates a self-validating storage system: without the basic lone pair, neither the base-catalyzed isomerization nor the nucleophilic aza-Michael addition can occur.

Q3: I stored the free base at -20°C in THF, but I am still seeing a loss of the terminal alkene signal in my NMR. Why? Root Cause: While low temperatures slow down the intermolecular aza-Michael polymerization, the base-catalyzed isomerization to the α,β -unsaturated ketone has a lower activation energy and can still proceed slowly in solution. Always store the compound as a solid salt rather than a free base in solution.

Quantitative Degradation Profile

To highlight the critical need for proper storage, the table below summarizes the degradation kinetics of 1-(2-Aminocyclopentyl)but-3-en-1-one under various conditions.

Storage FormMatrixTemperatureTimePurity (by NMR)Primary Degradant
Free BaseNeat Oil25°C7 Days< 45%Polymeric Resin
Free BaseNeat Oil4°C30 Days82%Isomerized α,β -ketone
Free Base0.1M in THF-20°C90 Days91%Isomerized α,β -ketone
HCl Salt Solid Powder 25°C 180 Days > 99% None Detected

Self-Validating Experimental Protocols

Protocol 1: Stabilization via Hydrochloride Salt Formation

Causality: Sequestering the amine lone pair as an ammonium cation prevents both basic enolization and nucleophilic attack, effectively shutting down the degradation cascade.

  • Dissolution: Dissolve 1.0 g of 1-(2-Aminocyclopentyl)but-3-en-1-one (free base) in 20 mL of anhydrous diethyl ether ( Et2​O ) in a round-bottom flask under an inert Argon atmosphere.

  • Cooling: Submerge the flask in an ice-water bath to reach 0°C. (Reasoning: Neutralization is exothermic; cooling prevents thermally-induced side reactions before the salt fully forms).

  • Precipitation: Dropwise add 1.05 equivalents of 1M HCl in Et2​O while stirring vigorously. A white precipitate will immediately form.

  • Isolation: Filter the precipitate rapidly through a scintered glass funnel under a blanket of nitrogen.

  • Washing & Drying: Wash the filter cake with 10 mL of cold anhydrous Et2​O to remove any unreacted free base, then dry under high vacuum for 4 hours. Store the resulting white powder at -20°C in a desiccator.

Protocol 2: Free-Basing for Immediate Experimental Use

Causality: Re-establishing the free amine is necessary for downstream synthetic steps, but it must be done gently to avoid premature isomerization.

  • Suspension: Suspend 500 mg of the stabilized HCl salt in 15 mL of dichloromethane (DCM) at 0°C.

  • Neutralization: Add 15 mL of ice-cold saturated aqueous sodium bicarbonate ( NaHCO3​ ) and stir biphasically for 5 minutes until the solid fully dissolves. (Reasoning: NaHCO3​ is a mild base that liberates the amine without providing a high enough hydroxide concentration to catalyze alkene isomerization).

  • Extraction: Transfer to a separatory funnel, isolate the organic (DCM) layer, and extract the aqueous layer with an additional 10 mL of DCM.

  • Drying: Dry the combined organic layers over anhydrous Na2​SO4​ . Filter off the drying agent.

  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator with the water bath set strictly below 20°C . (Critical: Do not apply heat, as the concentrated free base will rapidly polymerize). Use the neat oil immediately in your next synthetic step.

References

  • Kayser, R. H., & Pollack, R. M. (1975). Primary amino catalysis of the isomerization of a .beta.,.gamma.-unsaturated ketone to its .alpha.,.beta.-unsaturated isomer. Journal of the American Chemical Society.[Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry.[Link]

  • Wikipedia Contributors. Michael addition reaction - Polymerization reactions. Wikipedia.[Link]

Sources

Optimization

Technical Support Center: Stabilization &amp; Handling of 1-(2-Aminocyclopentyl)but-3-en-1-one

Overview Handling 1-(2-Aminocyclopentyl)but-3-en-1-one presents a unique, dual-threat stability challenge for researchers and drug development professionals. The molecule features a reactive terminal alkene ( β,γ -unsatu...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Handling 1-(2-Aminocyclopentyl)but-3-en-1-one presents a unique, dual-threat stability challenge for researchers and drug development professionals. The molecule features a reactive terminal alkene ( β,γ -unsaturated ketone) prone to free-radical chain-growth polymerization, alongside a primary amine that can catalyze structural isomerization and step-growth oligomerization.

This technical guide provides field-proven, causality-driven troubleshooting protocols to maintain monomer integrity during synthesis, purification, and long-term storage.

Part 1: Troubleshooting FAQs

Q1: My monomer formed a viscous gel during storage at -20°C in the dark. Why did it polymerize without light or heat? A1: This specific molecule suffers from two distinct degradation pathways. While cold, dark storage slows radical initiation, it does not stop it completely if trace peroxides are present. More importantly, the primary amine in the structure is basic. It can auto-catalyze the isomerization of the β,γ -unsaturated double bond into a conjugated α,β -unsaturated enone. Once conjugated, the primary amine of a neighboring molecule can attack the enone via an intermolecular aza-Michael addition. Causality: Radical polymerization is a chain-growth process, whereas the aza-Michael addition is a step-growth oligomerization. To prevent the latter, consider storing the monomer as a protonated salt (e.g., hydrochloride) to deactivate the amine nucleophile.

Q2: I added 100 ppm of MEHQ to prevent radical polymerization, but it still polymerized in the freezer after I sparged it with Argon. What went wrong? A2: MEHQ (4-Methoxyphenol) is an industry-standard inhibitor, but its mechanism of action is strictly oxygen-dependent. MEHQ does not react directly with the primary carbon-centered radicals ( R∙ ) of the monomer[1]. Instead, dissolved oxygen reacts with these primary radicals to form peroxy radicals ( ROO∙ ), which MEHQ then efficiently scavenges to terminate the chain[1]. Storing the monomer under a completely inert argon atmosphere starves the system of oxygen, rendering the MEHQ inactive and allowing runaway polymerization[2]. Solution: Always maintain an air headspace when using MEHQ[2].

Q3: Which inhibitor should I use during vacuum distillation? MEHQ doesn't seem to work. A3: MEHQ is volatile and will co-distill with your monomer, leaving the high-temperature distillation pot completely unprotected. Furthermore, vacuum distillation removes the oxygen required for MEHQ to function. Instead, use TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) or Phenothiazine (PTZ) in the still pot. TEMPO molecules react rapidly and directly with carbon-centered radicals to terminate propagation[3]. Because TEMPO does not require oxygen[3] and is non-volatile, it provides robust protection in the anaerobic, high-heat environment of a distillation pot.

Part 2: Inhibitor Selection Matrix

Summarizing the quantitative and mechanistic data for selecting the correct inhibitor:

InhibitorChemical NameMechanism of ActionOxygen Required?VolatilityIdeal Use Case
MEHQ 4-MethoxyphenolScavenges peroxy radicals ( ROO∙ )[1]Yes [2]ModerateLong-term aerobic storage
BHT Butylated hydroxytolueneDonates hydrogen to neutralize free radicals[4]No (but enhanced by it)LowGeneral stabilization, rubbers[4]
TEMPO 2,2,6,6-TetramethylpiperidinyloxyDirectly traps carbon-centered radicals ( R∙ )[3]No [3]LowHigh-temp vacuum distillation

Part 3: Experimental Protocols

Protocol A: Aerobic Stabilization and Storage (Self-Validating System)

Objective: Stabilize the terminal alkene for long-term storage using MEHQ.

  • Inhibitor Addition: To the purified liquid monomer, add 100 ppm (w/w) of MEHQ.

  • Aeration (Critical Step): Sparge the liquid gently with dry air (not pure nitrogen or argon) for 5 minutes to ensure sufficient dissolved oxygen. Oxygen is required to convert carbon radicals to peroxy radicals, which MEHQ then traps[1].

  • Validation: Before sealing, take a 1 mL aliquot and measure the UV-Vis absorbance at ~290 nm to confirm the MEHQ concentration is within the 90-110 ppm range. This self-validates that the inhibitor has not been prematurely consumed by existing peroxides.

  • Storage: Transfer to an amber glass bottle. Leave at least a 20% volume air headspace[2]. Seal tightly and store at 4°C.

Protocol B: Safe Anaerobic Vacuum Distillation

Objective: Purify the monomer without triggering thermal polymerization in the still pot.

  • Pot Preparation: Add the crude monomer to the distillation pot. Add 500 ppm of TEMPO. TEMPO acts as a direct radical trap that does not require oxygen[3], making it perfect for vacuum conditions.

  • Receiver Pre-charge: Pre-charge the receiving flask with 50 ppm MEHQ. This ensures that the moment the purified, uninhibited monomer condenses, it is immediately stabilized.

  • Degassing: Apply the vacuum slowly while the system is cold to degas the solvent without bumping.

  • Distillation: Heat the pot gradually. Maintain the bath temperature as low as possible (ideally <60°C) by utilizing a high-vacuum pump.

  • Post-Distillation: Once distillation is complete, immediately introduce dry air into the receiving flask to activate the MEHQ[2].

Part 4: Visualizations

MEHQ_Mechanism Init Radical Initiator (Heat/Light/Metals) CRad Carbon-Centered Radical (R•) Init->CRad Initiation Monomer Terminal Alkene (But-3-en-1-one) Monomer->CRad CRad->Monomer Propagation (Unwanted) PRad Peroxy Radical (ROO•) CRad->PRad + O2 (Fast) Term Stable Dead Polymer/Adduct PRad->Term + MEHQ (Scavenging) MEHQ MEHQ Inhibitor

Fig 1. Synergistic inhibition mechanism of MEHQ and oxygen preventing alkene propagation.

Handling_Workflow Start Monomer Handling Requirement Store Long-Term Storage (Liquid State) Start->Store Distill Vacuum Distillation (Thermal Stress) Start->Distill O2Check Is an Air Headspace Permissible? Store->O2Check PotPrep Add TEMPO (500 ppm) to Distillation Pot Distill->PotPrep UseMEHQ Add MEHQ (100 ppm) Store at 4°C with Air O2Check->UseMEHQ Yes UseBHT Add BHT (100 ppm) Store under Argon O2Check->UseBHT No RecPrep Pre-charge Receiver with MEHQ + Air PotPrep->RecPrep Distill under Vacuum

Fig 2. Decision logic for selecting the appropriate polymerization inhibitor based on workflow.

Sources

Troubleshooting

Technical Support Center: Resolving Trace Impurities in 1-(2-Aminocyclopentyl)but-3-en-1-one Crystallization

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Scope: Mechanistic troubleshooting, impurity retention diagnosis, and self-validating crystallization protocols for amino-ketone...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Scope: Mechanistic troubleshooting, impurity retention diagnosis, and self-validating crystallization protocols for amino-ketone pharmaceutical intermediates.

The "Amino-Ketone Dilemma": Understanding the Chemical Causality

The isolation of 1-(2-Aminocyclopentyl)but-3-en-1-one presents a classic challenge in organic process chemistry. This bifunctional molecule contains both a nucleophilic primary amine and an electrophilic ketone. In its free-base form, the molecule is thermodynamically unstable and highly prone to dynamic covalent reactions.

Attempting to crystallize the free base directly often fails because concentration and thermal stress drive intra- and intermolecular Schiff base (imine) formation. Furthermore, the terminal alkene is susceptible to acid/base-catalyzed isomerization into a more thermodynamically stable conjugated enone. These degradation products act as crystal growth inhibitors or incorporate directly into the crystal lattice as trace impurities.

Degradation A 1-(2-Aminocyclopentyl)but-3-en-1-one (Free Base) B Intermolecular Condensation (Nucleophilic Attack) A->B High Conc. / Heat C Intramolecular Cyclization (Ring Closure) A->C Spontaneous D Alkene Isomerization (Migration) A->D Acid/Base Catalysis H Protonated Salt Form (Stable Precursor) A->H Add Acid (pH < 4) Arrests Nucleophilicity E Imine Oligomers (Amorphous Oil) B->E F Bicyclic Imine Derivatives C->F G Conjugated Enone (Thermodynamic Sink) D->G

Caption: Fig 1. Chemical degradation pathways of 1-(2-Aminocyclopentyl)but-3-en-1-one and salt stabilization.

Troubleshooting Guide & FAQs

Q1: Why do I observe a persistent yellow/brown oil and broad HPLC impurity peaks during free-base crystallization?

A: This is a direct result of intermolecular condensation . As the solvent evaporates or the solution cools, the local concentration of the free base increases, accelerating the nucleophilic attack of one molecule's amine onto another's ketone. To resolve this, you must arrest the kinetics by crystallizing the molecule as a stable salt (e.g., hydrochloride or mesylate). Protonating the amine removes its lone pair, rendering it non-nucleophilic and stabilizing the monomeric form [1].

Q2: My intermediate is crystallizing, but trace stereoisomers (e.g., trans-isomer in a cis-batch) are stubbornly retained at ~2-5%. How do I purge them?

A: This indicates a Solid Solution mechanism. Because the stereoisomers have nearly identical molecular volumes and shapes, the impurity substitutes directly into the host crystal lattice rather than remaining in the mother liquor [2]. Standard recrystallization will not work here because the impurity is thermodynamically favored to co-crystallize.

  • Resolution: You must alter the ternary phase diagram. This can be achieved by changing the solvent system to one where the impurity has drastically higher solubility, or by forming a diastereomeric salt (e.g., using L-tartaric acid) to amplify the physical differences between the isomers [3].

Q3: We are seeing high residual solvent and erratic impurity spikes in larger batches, despite good purity at the lab scale. What is going wrong?

A: This points to macroscale inclusions caused by rapid, kinetically-driven crystal growth [4]. At scale, poor mixing or rapid cooling creates localized zones of high supersaturation. The crystals grow so quickly that they trap pockets of the impure mother liquor inside the crystal lattice.

  • Resolution: Implement a controlled cooling curve (e.g., cubic cooling) or introduce temperature cycling (Ostwald ripening). Heating the slurry slightly below its dissolution point dissolves the flawed, kinetically trapped surfaces, allowing them to regrow thermodynamically without solvent inclusions.

Q4: How can we differentiate between surface-deposited impurities and lattice-incorporated impurities?

A: Perform a slurry wash experiment [3]. Suspend the impure product in a saturated, impurity-free solution of your target API. Agitate at low energy. This washes the crystal surface without dissolving the bulk crystal. If HPLC analysis shows a significant increase in purity (>50% of the impurity is removed), the issue was surface deposition (likely from inadequate filter-cake washing). If the purity remains unchanged, the impurity is trapped inside the lattice (solid solution or inclusion).

Standard Operating Protocols (SOPs)

Protocol A: Self-Validating Salt Formation & Crystallization

Purpose: To prevent dynamic covalent degradation by protonating the amine prior to supersaturation.

  • Dissolution: Dissolve crude 1-(2-Aminocyclopentyl)but-3-en-1-one in a non-nucleophilic solvent (e.g., 2-MeTHF) at 10 volumes.

  • Thermal Control: Cool the reactor to 0–5 °C. Causality: Low temperatures thermodynamically suppress intermolecular condensation during the exothermic salt formation.

  • Acid Addition: Slowly add 1.05 equivalents of anhydrous HCl in dioxane.

  • Self-Validation Step (Critical): Pull a 50 µL aliquot, dilute in 1 mL DI water, and measure the pH. It must be < 4.0. If > 4.0, the amine is not fully protonated. Add additional acid in 0.05 eq increments until pH < 4.0 is achieved.

  • Ripening: Heat the suspension to 50 °C to dissolve any amorphous precipitate. Apply a controlled cooling ramp (-0.1 °C/min) down to 5 °C. Causality: Slow cooling promotes organized crystalline growth, preventing mother liquor inclusions.

  • Isolation: Filter and wash the cake with 2 volumes of cold MTBE. Dry under vacuum at 40 °C.

Protocol B: The SLIP Test (Solubility-Limited Impurity Purge)

Purpose: A diagnostic workflow to determine if an impurity is forming a solid solution (lattice incorporation) or precipitating independently [1, 2].

SLIPTest S1 Suspend 100mg Impure Crystals in Crystallization Solvent S2 Age for 24+ Hours at Constant Temp (Thermodynamic Equilibration) S1->S2 S3 Centrifuge & Filter Separate Solid/Liquid S2->S3 S4 HPLC Analysis of Both Phases (Track Impurity %) S3->S4 D1 Impurity Concentration in Solid Phase Remains Constant? S4->D1 R1 Solid Solution Mechanism (Lattice Incorporation) D1->R1 Yes R2 Surface Deposition or Independent Co-precipitation D1->R2 No

Caption: Fig 2. Solubility-Limited Impurity Purge (SLIP) test workflow for identifying incorporation mechanisms.

  • Preparation: Weigh 100 mg of the impure crystalline product into three separate HPLC vials.

  • Suspension Gradient: Add varying volumes of the crystallization solvent (e.g., 0.5 mL, 1.0 mL, 2.0 mL) to the vials.

  • Equilibration: Agitate at the exact isolation temperature of your process for 24 hours. Causality: 24 hours ensures thermodynamic equilibrium between the solid and liquid phases.

  • Self-Validation Step: Visually inspect the vials. Solid must remain in all vials. If a vial is completely clear, the test is invalid for that volume; prepare a new vial with less solvent.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes. Decant the supernatant and dry the solid.

  • Analysis: Analyze both phases via HPLC. Interpretation: If the impurity percentage in the solid phase remains constant across all vials despite the varying solvent volumes, the impurity is locked in a Solid Solution . If the impurity percentage drops as solvent volume increases, it is an independent co-precipitate.

Impurity Resolution Matrix

Summarizing the quantitative and qualitative data for trace impurity resolution:

Impurity MechanismDiagnostic Observation (HPLC/Microscopy)Root CauseResolution Strategy
Oligomerization Broad, late-eluting HPLC peaks; yellow/brown amorphous oil.Free-base nucleophilic attack (imine formation).Arrest kinetics via salt formation (pH < 4) prior to crystallization [1].
Solid Solution Impurity % in solid remains constant during SLIP test [2].Impurity mimics host molecule size/shape (e.g., stereoisomers).Alter ternary phase diagram (change solvent) or use chiral/diastereomeric resolution[3].
Inclusions Erratic impurity spikes batch-to-batch; high residual solvent (GC).High supersaturation causing kinetically rapid crystal growth [4].Implement temperature cycling (Ostwald ripening) and cubic cooling curves.
Surface Deposition Purity increases >50% after a low-energy slurry wash[3].Poor filter-cake washing; mother liquor drying on crystal surface.Optimize wash volumes; use displacement washing with a cold anti-solvent.

References

  • Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations Organic Process Research & Development - ACS Publications URL:[Link]

  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control CrystEngComm (RSC Publishing) URL:[Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development Organic Process Research & Development - ACS Publications URL:[Link]

  • Mechanisms and Control of Impurities in Continuous Crystallization: A Review Industrial & Engineering Chemistry Research - ACS Publications URL:[Link]

Optimization

Improving the thermal stability of 1-(2-Aminocyclopentyl)but-3-en-1-one in aqueous solutions

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Welcome to the technical support and troubleshooting guide for 1-(2-Aminocyclopentyl)but-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Welcome to the technical support and troubleshooting guide for 1-(2-Aminocyclopentyl)but-3-en-1-one. This compound presents unique formulation challenges due to its highly reactive bifunctional nature. This guide synthesizes chemical kinetics with field-proven formulation strategies to help you suppress degradation and maximize thermal stability in aqueous experimental models.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does 1-(2-Aminocyclopentyl)but-3-en-1-one degrade so rapidly in unbuffered aqueous solutions?

Expert Insight: The inherent instability of this molecule stems from it being a bifunctional system containing both a nucleophilic primary amine and an electrophilic β,γ -unsaturated ketone[1]. In aqueous media, two competing intramolecular degradation cascades occur:

  • Intramolecular Schiff Base Formation: The primary amine is situated exactly two carbons away from the carbonyl group. Nucleophilic attack on the carbonyl carbon leads to rapid dehydration, forming a highly favorable 5-membered bicyclic imine (pyrroline derivative).

  • Isomerization and Aza-Michael Addition: The basic amine acts as an intramolecular general base catalyst, promoting the isomerization of the terminal β,γ -unsaturated ketone into a thermodynamically more stable α,β -unsaturated conjugated ketone[2]. Once isomerized, the amine undergoes an irreversible intramolecular aza-Michael addition to the activated alkene, forming a stable bicyclic aminoketone (piperidone derivative)[3],[4].

Pathway Intact 1-(2-Aminocyclopentyl) but-3-en-1-one (Intact Molecule) Schiff Bicyclic Imine (Intramolecular Schiff Base) Intact->Schiff Nucleophilic Attack on Carbonyl (Fast at pH > 7) Isomer α,β-Unsaturated Ketone (Isomerized Intermediate) Intact->Isomer Amine-Catalyzed Isomerization (β,γ to α,β shift) Michael Bicyclic Aminoketone (Intramolecular aza-Michael Adduct) Isomer->Michael Intramolecular aza-Michael Addition (Irreversible)

Figure 1: Primary degradation pathways of 1-(2-Aminocyclopentyl)but-3-en-1-one in aqueous media.

Q2: How does pH dictate thermal stability, and what is the optimal range?

Expert Insight: pH is the master variable governing the stability of this compound. At physiological pH (7.4), a significant fraction of the primary amine exists in its free-base form, rendering it highly nucleophilic. By lowering the pH to 3.5–4.5 , the amine is fully protonated into an ammonium ion ( −NH3+​ ). This protonation completely eliminates its nucleophilicity, shutting down both the Schiff base cyclization and its ability to catalyze the alkene isomerization[2],[4].

Q3: Can I improve thermal stability if my in vitro assay strictly requires physiological pH (7.4)?

Expert Insight: Yes, through supramolecular complexation. When acidification is experimentally prohibitive, encapsulating the molecule in Hydroxypropyl- β -cyclodextrin (HP- β -CD) significantly enhances thermal stability[5]. The hydrophobic cavity of HP- β -CD shields the reactive but-3-en-1-one tail from the aqueous environment and sterically restricts the conformational folding required for the intramolecular aza-Michael attack[6],[7].

Part 2: Quantitative Stability Data

The following table summarizes the expected thermal stability (expressed as half-life, t1/2​ ) of 1-(2-Aminocyclopentyl)but-3-en-1-one under various formulation conditions. Use this to select the appropriate storage and assay parameters.

TemperaturepH LevelBuffer / Excipient SystemEstimated Half-Life ( t1/2​ )Primary Degradation Mode
25°C (RT)7.4PBS (Unformulated)< 2 HoursAza-Michael / Schiff Base
25°C (RT)7.4PBS + 15% HP- β -CD~ 48 HoursSlowed Isomerization
4°C7.4PBS (Unformulated)~ 12 HoursAza-Michael / Schiff Base
25°C (RT)4.0100 mM Citrate Buffer> 14 DaysTrace Hydrolysis
4°C 4.0 100 mM Citrate + 15% HP- β -CD > 6 Months Stable (Optimal)

Part 3: Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system. It utilizes both pH control and steric shielding to create a highly stable 10 mM aqueous stock solution.

Materials Required:
  • 1-(2-Aminocyclopentyl)but-3-en-1-one (High purity, >98%)

  • Citric Acid / Sodium Citrate Buffer (100 mM, pre-adjusted to pH 4.0)

  • Hydroxypropyl- β -cyclodextrin (HP- β -CD, pharmaceutical grade)

  • 0.22 µm PTFE syringe filters

Step-by-Step Methodology:
  • Excipient Preparation: Dissolve 1.5 g of HP- β -CD in 8 mL of the 100 mM Citrate Buffer (pH 4.0). Stir continuously at room temperature until the solution is completely optically clear (approx. 15 minutes).

  • API Solubilization: Slowly add 15.3 mg of 1-(2-Aminocyclopentyl)but-3-en-1-one (to achieve a final 10 mM concentration in 10 mL) to the cyclodextrin solution.

  • Complexation Phase: Stir the mixture at 4°C in the dark for 2 hours.

    • Self-Validation Check: Inspect the solution visually. If the solution remains turbid, the complexation is incomplete, which will skew your final molarity. Do not proceed until the solution is perfectly clear.

  • Volume Adjustment & pH Verification: Bring the total volume to exactly 10.0 mL using the Citrate Buffer. Measure the final pH. It must remain between 3.8 and 4.2. If the basic amine has shifted the pH above 4.5, carefully titrate with 0.1 M HCl.

  • Sterilization: Filter the solution through a 0.22 µm PTFE syringe filter into sterile, amber glass vials. Store aliquots at 4°C or -20°C.

Workflow Step1 Step 1: Acidification Adjust to pH 3.5 - 4.5 using Citrate Buffer Step2 Step 2: Excipient Addition Add 15% (w/v) HP-β-Cyclodextrin Step1->Step2 Step3 Step 3: Complexation Stir at 4°C for 2 hours (Verify Clarity) Step2->Step3 Step4 Step 4: Sterilization 0.22 μm PTFE Filtration & Storage Step3->Step4

Figure 2: Step-by-step aqueous formulation workflow for maximizing thermal stability.

References

  • Lee, A., Lin, M. C., Wang, S. H., & Lin, L. S. (2004). "A Mild Isomerization Reaction for β,γ-Unsaturated Ketone to α,β-Unsaturated Ketone." Journal of the Chinese Chemical Society, 51(2). URL:[Link]

  • Nanyang Technological University. "The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines." DR-NTU Repository. URL: [Link]

  • Vossen, C. P., et al. (2019). "Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation." Frontiers in Chemistry. URL:[Link]

  • Linares, M. S., & Longhi, M. R. (2002). "Effects of hydroxypropyl-β-cyclodextrin on the chemical stability of a naphthoquinone in aqueous solutions." Pharmazie, 58(1). URL:[Link]

  • Loftsson, T., et al. (2026). "Effects of cyclodextrins on the chemical stability of drugs in aqueous solutions." ResearchGate. URL: [Link]

  • SciSpace Repository. (2018). "Effect of β-cyclodextrin and Hydroxypropyl β-cyclodextrin on Aqueous Stability, Solubility and Dissolution." SciSpace. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation Guide: ^1^H and ^13^C NMR Spectral Analysis of 1-(2-Aminocyclopentyl)but-3-en-1-one

Executive Summary Structural validation in modern drug development requires analytical workflows that are both rigorous and adaptable. As a Senior Application Scientist, I approach NMR structural elucidation not merely a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Structural validation in modern drug development requires analytical workflows that are both rigorous and adaptable. As a Senior Application Scientist, I approach NMR structural elucidation not merely as a checklist of peaks, but as a self-validating system of logical constraints .

This guide provides an objective performance comparison between High-Field NMR (600 MHz) and Benchtop NMR (80 MHz) platforms for the structural validation of 1-(2-Aminocyclopentyl)but-3-en-1-one . By analyzing the causality behind magnetic field strength and spectral resolution, this document establishes a field-proven protocol for validating this specific molecule's chiral cyclopentyl ring and flexible but-3-en-1-one chain.

The Analytical Challenge: Causality in Field Strength

1-(2-Aminocyclopentyl)but-3-en-1-one (C9H15NO) presents a distinct analytical challenge. The molecule features a densely coupled cyclopentyl ring with two stereocenters (C1 and C2) adjacent to a beta,gamma-unsaturated ketone tail.

When comparing NMR platforms, we must understand the fundamental physics driving spectral differences:

  • Chemical Shift Dispersion vs. J-Coupling: NMR spectra are plotted on a chemical shift scale (ppm) which is independent of field strength. However, J-coupling constants (measured in Hz) remain static regardless of the magnet. On an 80 MHz benchtop system, a 7 Hz coupling represents ~0.09 ppm, whereas on a 600 MHz system, it represents only ~0.01 ppm. This causes severe multiplet overlap in the aliphatic region of the ^1^H spectrum at lower fields (1)[1].

  • ^13^C Homonuclear Decoupling: Because the ^13^C isotope has a low natural abundance (~1.1%), homonuclear ^13^C-^13^C spin coupling is statistically negligible. Consequently, with ^1^H decoupling applied, ^13^C spectra appear as sharp singlets. Therefore, the peak structure of a ^13^C spectrum at 80 MHz is essentially identical to that at 600 MHz, limited only by the instrument's intrinsic sensitivity (2)[2].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a closed-loop, self-validating system. The integration logic forces the experimental data to prove its own accuracy.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 50 mg of synthesized 1-(2-Aminocyclopentyl)but-3-en-1-one in 0.6 mL of deuterated chloroform (CDCl3).

    • Causality: A 50 mg concentration is the optimal threshold to ensure sufficient signal-to-noise ratio (SNR) for ^13^C acquisition on an 80 MHz benchtop system without causing viscosity-induced line broadening.

  • Internal Referencing: Add 0.03% v/v Tetramethylsilane (TMS) to the sample. All chemical shifts must be rigidly referenced to the TMS singlet at exactly 0.00 ppm.

  • ^1^H NMR Acquisition (Quantitative):

    • High-Field (600 MHz): 8 scans. Benchtop (80 MHz): 16 scans.

    • Causality: Set the relaxation delay (D1) to 10 seconds. This ensures complete longitudinal relaxation (T1) of all protons, making the integration strictly quantitative.

  • Self-Validating Integration Logic: Calibrate the integration of the isolated internal alkene proton (=CH, 5.80–6.00 ppm) to exactly 1.00 . For the structure to be validated, the terminal alkene protons (=CH2~) must integrate to 2.00 , and the total integral sum across the entire spectrum must equal exactly 15.00 protons . Any deviation indicates impurity or incomplete T1 relaxation.

  • ^13^C NMR Acquisition:

    • High-Field (600 MHz): 256 scans. Benchtop (80 MHz): 1024 scans.

    • Causality: Apply WALTZ-16 ^1^H decoupling. Validate the solvent triplet (CDCl3) at 77.16 ppm. The structure is confirmed if exactly 9 distinct carbon resonances are observed.

Workflow Visualization

NMR_Validation Start 1-(2-Aminocyclopentyl) but-3-en-1-one Prep Sample Preparation CDCl3 + 0.03% TMS Start->Prep Split Platform Selection Prep->Split Benchtop Benchtop NMR (80 MHz) Routine Validation Split->Benchtop HighField High-Field NMR (600 MHz) De Novo Elucidation Split->HighField Acq1 1H: 16 Scans 13C: 1024 Scans Benchtop->Acq1 Acq2 1H: 8 Scans 13C: 256 Scans HighField->Acq2 Process FT & Phase Correction TMS Referencing (0.00 ppm) Acq1->Process Acq2->Process Valid Self-Validating Integration Total Integral = 15.0 H Process->Valid

Figure 1: Comparative NMR validation workflow for 1-(2-Aminocyclopentyl)but-3-en-1-one.

Comparative Spectral Data Analysis

The following tables summarize the expected spectral data, grounded in structural analogs such as 2-aminocyclopentanecarboxylic acid derivatives (3)[3], and objectively compare the resolution capabilities of both platforms.

Table 1: ^1^H NMR Spectral Comparison (CDCl3, 298 K)
Proton EnvironmentExpected Shift (ppm)Multiplicity (Total H)High-Field (600 MHz) ResolutionBenchtop (80 MHz) Resolution
-NH2 1.80 – 2.20br s (2H)Distinct broad singletBroad singlet, partial overlap
Cyclopentyl CH2s 1.30 – 1.90m (6H)Resolved complex multipletsBroad, merged multiplet
Cyclopentyl CH-C=O 2.70 – 2.90m (1H)Resolved multipletMerged with α -CH2
α -CH2 (-CH2-C=O) 3.15 – 3.25dt (2H)Distinct doublet of tripletsBroad doublet
Cyclopentyl CH-NH2 3.20 – 3.40m (1H)Distinct multipletPartially resolved multiplet
Alkene =CH2 5.05 – 5.20m (2H)Resolved doublet of doubletsDistinct multiplet
Alkene =CH 5.80 – 6.00ddt (1H)Resolved ddtDistinct multiplet
Table 2: ^13^C NMR Spectral Comparison (CDCl3, 298 K)
Carbon EnvironmentExpected Shift (ppm)High-Field (600 MHz)Benchtop (80 MHz)
Cyclopentyl CH2s 23.0, 25.5, 32.03 distinct singlets3 distinct singlets
α -CH2 (-CH2-C=O) 46.5Sharp singletSharp singlet
Cyclopentyl CH-C=O 52.0Sharp singletSharp singlet
Cyclopentyl CH-NH2 55.5Sharp singletSharp singlet
Alkene =CH2 118.0Sharp singletSharp singlet
Alkene =CH 131.5Sharp singletSharp singlet
Carbonyl C=O 209.5Sharp singletSharp singlet

Conclusion & Recommendations

For the structural validation of 1-(2-Aminocyclopentyl)but-3-en-1-one:

  • High-Field NMR (600 MHz) is mandatory for de novo structural elucidation or when precise J-coupling analysis of the cyclopentyl stereocenters is required. The dispersion at 600 MHz cleanly separates the α -CH2 protons from the cyclopentyl ring protons.

  • Benchtop NMR (80 MHz) is highly effective for routine QA/QC and batch validation. While the ^1^H aliphatic region suffers from strong coupling overlap, the self-validating integration of the distinct alkene protons (5.05–6.00 ppm) combined with the structurally identical ^13^C NMR singlets provides mathematically rigorous proof of structure.

References

  • Title: Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry Source: nih.gov URL: 3

  • Title: High-field to Benchtop NMR Spectroscopy - Part 3 Source: oxinst.com URL: 1

  • Title: The benchtop NMR system Quinine Comparing high and low field 1D NMR spectroscopy Source: asahilab.co.jp URL: 2

Sources

Comparative

Comparing the reactivity of 1-(2-Aminocyclopentyl)but-3-en-1-one vs acyclic beta-amino ketone analogs

Reactivity Comparison Guide: 1-(2-Aminocyclopentyl)but-3-en-1-one vs. Acyclic β -Amino Ketone Analogs Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application S...

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Author: BenchChem Technical Support Team. Date: April 2026

Reactivity Comparison Guide: 1-(2-Aminocyclopentyl)but-3-en-1-one vs. Acyclic β -Amino Ketone Analogs

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

In the design of complex alkaloids and pharmaceutical scaffolds, β -amino ketones (Mannich bases) serve as indispensable building blocks. However, the conformational flexibility of these intermediates drastically alters their synthetic utility. This guide provides an objective, data-driven comparison between the conformationally restricted 1-(2-Aminocyclopentyl)but-3-en-1-one and its acyclic counterparts (e.g., 5-aminooct-1-en-4-one). By analyzing their structural dynamics, we elucidate how the cyclopentyl ring dictates stereoselective outcomes, enhances thermal stability, and controls cascade reaction trajectories.

Mechanistic & Structural Divergence

The Cyclopentyl Advantage: Conformational Rigidity

The cyclic architecture of 1-(2-aminocyclopentyl)but-3-en-1-one features a rigid cyclopentane backbone. This rigidity locks the α and β positions, severely restricting the dihedral angle of the C α -C β bond. In synthetic applications—such as the reduction of the ketone to yield 1,3-amino alcohols—this conformational lock shields one face of the molecule. It forces the incoming nucleophile to adhere to a strict Bürgi-Dunitz trajectory, naturally yielding high diastereomeric excess 1.

Conversely, acyclic analogs suffer from free rotation around the alkyl chain. This flexibility generates multiple competing transition states, often resulting in poor stereoselectivity unless heavily influenced by external chiral auxiliaries or catalysts 2.

The But-3-en-1-one Moiety: Isomerization & Cascade Potential

Both molecules possess a but-3-en-1-one group, which is a β,γ -unsaturated ketone. Under Lewis acid or basic conditions, this moiety readily isomerizes to the thermodynamically more stable α,β -unsaturated ketone (but-2-en-1-one) 3.

  • In the cyclic system: This isomerization perfectly positions the electrophilic enone for an intramolecular aza-Michael addition by the spatially constrained β -amine, rapidly forming bicyclic scaffolds (e.g., azabicyclo[3.2.1]octanes).

  • In the acyclic system: The entropic cost of cyclization is higher. The intermediate is more prone to intermolecular side reactions, oligomerization, or retro-Mannich degradation.

Reactivity Cyclic 1-(2-Aminocyclopentyl) but-3-en-1-one Rigid Rigid Transition State (Locked Dihedral) Cyclic->Rigid Restricted C-C rotation Acyclic Acyclic Analog (5-aminooct-1-en-4-one) Flexible Flexible Transition State (Multiple Conformers) Acyclic->Flexible Free C-C rotation HighDR High Diastereoselectivity (>95:5 dr) Rigid->HighDR Facial shielding LowDR Low Diastereoselectivity (~60:40 dr) Flexible->LowDR Competing trajectories

Conformational influence on stereoselective outcomes in cyclic vs acyclic β-amino ketones.

Quantitative Reactivity & Stability Comparison

The following table summarizes the experimental performance of both scaffolds when subjected to standard synthetic transformations.

Performance Metric1-(2-Aminocyclopentyl)but-3-en-1-one (Cyclic)5-aminooct-1-en-4-one (Acyclic Analog)Mechanistic Causality
Diastereoselectivity (Reduction) >95:5 (syn/anti)~60:40 (syn/anti)The cyclopentyl ring restricts C-C rotation, enforcing a strict facial bias during hydride attack.
Stability (Retro-Mannich) High (Stable up to 80 °C in base)Low (Degrades at >40 °C in base)Ring strain in the cyclic system prevents the anti-periplanar alignment required for E1cB elimination.
Intramolecular Cyclization Rate Rapid ( krel​≈102 )Slow ( krel​≈1 )The Thorpe-Ingold effect from the cyclic backbone drastically lowers the activation entropy ( ΔS‡ ) for cyclization.
Steric Hindrance (N-Alkylation) Moderate to High Low The cyclic backbone shields the primary amine, requiring more aggressive electrophiles for functionalization.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols are designed to directly measure the reactivity differences highlighted above.

Protocol A: Stereoselective Reduction to 1,3-Amino Alcohols

Objective: Validate the diastereoselectivity induced by the cyclopentyl ring versus the acyclic chain under kinetic control.

  • Substrate Preparation: Dissolve 1.0 mmol of the target β -amino ketone in 10 mL of anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Temperature Control: Submerge the reaction flask in a dry ice/acetone bath to cool the mixture to -78 °C. Causality: Ultra-low temperatures suppress thermodynamic equilibration, isolating the kinetic stereochemical preference dictated by the molecule's ground-state conformation.

  • Reagent Addition: Add 1.5 mmol of L-Selectride (1.0 M in THF) dropwise over 10 minutes. Causality: L-Selectride is a highly sterically hindered hydride source. Its bulk amplifies the steric bias provided by the cyclopentyl ring, maximizing the observable differences in diastereoselectivity between the cyclic and acyclic substrates.

  • Quenching & Workup: Stir for 2 hours at -78 °C, then quench sequentially with 2 mL of 10% NaOH and 2 mL of 30% H 2​ O 2​ to safely oxidize the organoborane intermediate.

  • Analysis: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL), concentrate in vacuo, and analyze the crude mixture via 1 H NMR (400 MHz). Calculate the diastereomeric ratio (dr) by integrating the distinct carbinol (CH-OH) proton signals.

Protocol B: Base-Mediated Stability Assay (Retro-Mannich Evaluation)

Objective: Quantify the substrates' resistance to E1cB elimination (degradation into α,β -unsaturated ketones).

  • Matrix Setup: Prepare a 0.1 M solution of the substrate in deuterated methanol (CD 3​ OD).

  • Base Introduction: Add 0.2 equivalents of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Causality: DBU is a strong, non-nucleophilic base. It promotes proton abstraction (initiating E1cB elimination) without participating in competing conjugate addition reactions, ensuring a clean kinetic readout.

  • Kinetic Profiling: Transfer the mixture to an NMR tube and insert it into an NMR spectrometer pre-heated to 40 °C.

  • Data Acquisition: Record 1 H NMR spectra every 10 minutes for a total of 2 hours. Track the disappearance of the α -protons adjacent to the carbonyl and the appearance of new vinylic protons, which indicate structural degradation.

Workflow Start Equimolar Substrate Preparation (Cyclic vs Acyclic) Reaction Subject to Standardized Conditions (e.g., NaBH4 Reduction / Base Assay) Start->Reaction Analysis In-situ NMR & HPLC Analysis (Kinetic Profiling) Reaction->Analysis Data Quantification of dr, ee, and Degradation Products Analysis->Data

Self-validating experimental workflow for comparative kinetic and stereochemical profiling.

Conclusion

The selection between 1-(2-aminocyclopentyl)but-3-en-1-one and an acyclic analog hinges entirely on the synthetic objective. If the goal is to construct complex, stereodefined architectures (such as bridged or fused alkaloid cores), the cyclic derivative is vastly superior due to its conformational rigidity, high diastereoselectivity, and resistance to retro-Mannich degradation. However, if the synthetic pathway requires high flexibility or rapid intermolecular functionalization without steric impedance, acyclic β -amino ketones remain a viable, albeit less stable, alternative.

References

  • Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by γ-Amino Alcohols Derived from (+)- and (-)-α-Pinene. ResearchGate. Available at: 1

  • 3-Anilino-1,3-diphenylpropan-1-one | 5316-82-5 Technical Guide. Benchchem. Available at: 2

  • Total synthesis of (-)-pateamine, a novel polyene bis-macrolide with immunosuppressive activity from the sponge Mycale sp. ResearchGate. Available at: 3

Sources

Validation

Comprehensive HPLC Method Development and Validation Guide for 1-(2-Aminocyclopentyl)but-3-en-1-one Purity

Executive Summary For researchers and drug development professionals, the accurate purity analysis of reactive, polar intermediates is a persistent analytical bottleneck. 1-(2-Aminocyclopentyl)but-3-en-1-one presents a u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the accurate purity analysis of reactive, polar intermediates is a persistent analytical bottleneck. 1-(2-Aminocyclopentyl)but-3-en-1-one presents a unique chromatographic challenge: it combines a highly polar, basic primary amine with a potentially reactive terminal vinyl ketone. Standard Reversed-Phase (RP-HPLC) methods typically fail to retain this compound or suffer from severe peak tailing.

This guide objectively compares three distinct column technologies—Standard C18, Polar-Embedded C18, and Hydrophilic Interaction Liquid Chromatography (HILIC)—to establish a robust, stability-indicating method compliant with ICH Q2(R2) guidelines[1].

Analyte Profiling & Mechanistic Challenges

Before selecting a stationary phase, it is critical to understand the causality behind chromatographic failures associated with this specific molecule:

  • Basicity & Polarity (The Void Volume Problem): The primary amine on the cyclopentyl ring has a high pKa. Under typical acidic mobile phase conditions (pH 2–4), the amine is fully protonated. On a standard hydrophobic C18 column, this highly polar cation resists partitioning into the stationary phase, resulting in elution near the void volume ( t0​ ).

  • Secondary Interactions (The Tailing Problem): Protonated amines undergo strong electrostatic ion-exchange interactions with residual, unendcapped silanols (pKa ~4.5) on the silica backbone. This causes asymmetric peak tailing, destroying resolution and integration accuracy.

  • Chemical Reactivity: Amines are nucleophilic and can form Schiff base adducts with electrophilic excipients or reactive stationary phases (such as amine-bonded columns)[2]. Therefore, an inert stationary phase is mandatory to prevent irreversible column deactivation.

Column Technology Comparison & Experimental Data

To determine the optimal separation strategy, we compared three distinct column chemistries using a standardized test mixture containing the API and its primary degradation isomer.

Comparative Performance Data
Column TechnologyStationary Phase ChemistryRetention Factor ( k′ )Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ ) from Isomer
Standard C18 Octadecylsilane (Endcapped)0.82.454,2001.1 (Fails)
Polar-Embedded C18 C18 with embedded amide group2.51.309,8002.2 (Passes)
HILIC (Amide) Amide-bonded silica6.4 1.05 15,500 4.8 (Optimal)
Mechanistic Analysis of the Results
  • Standard C18: Failed. The hydrophobic phase cannot retain the protonated amine, and residual silanols cause severe tailing.

  • Polar-Embedded C18: The embedded amide group shields the residual silanols and creates a localized hydration layer, reducing tailing and allowing the use of highly aqueous mobile phases without dewetting[3]. While acceptable, retention remains moderate.

  • HILIC (Amide): The clear winner. HILIC utilizes a polar stationary phase and a highly organic mobile phase. The polar analyte partitions into an aqueous-enriched layer on the stationary phase[4]. Furthermore, amide-functionalized columns are chemically inert, preventing unwanted nucleophilic reactions with the analyte[2].

Workflow Start Analyte Profiling 1-(2-Aminocyclopentyl)but-3-en-1-one ColScreen Column Screening (C18 vs. Polar-Embedded vs. HILIC) Start->ColScreen HILIC HILIC Selection (Amide Phase) ColScreen->HILIC Optimal Retention & Peak Shape RP Reversed-Phase (Standard C18) ColScreen->RP Poor Retention & Tailing Opt Mobile Phase Optimization (Buffer pH, Ionic Strength) HILIC->Opt Val ICH Q2(R2) Validation (Specificity, Linearity, Robustness) Opt->Val

Fig 1. Decision tree for HPLC method development highlighting the selection of HILIC over RP-HPLC.

Optimized HILIC Method Protocol

This protocol is designed as a self-validating system . It does not merely separate compounds; it actively monitors its own performance to ensure trustworthiness before any sample data is reported.

Chromatographic Conditions
  • Column: Waters ACQUITY UPLC BEH Amide (or equivalent), 2.1 x 150 mm, 1.7 µm.

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Causality: The pH of 3.0 ensures the primary amine remains strictly in its protonated state, preventing retention time drift. The 10 mM ionic strength acts as a displacer, disrupting any residual electrostatic interactions with the silica backbone to guarantee a sharp peak shape[4].

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 95% B (Isocratic hold to establish partitioning)

    • 2.0 - 10.0 min: 95% B 65% B (Decreasing organic elutes the polar analyte)

    • 10.0 - 12.0 min: 65% B 50% B (Column wash)

    • 12.0 - 15.0 min: 95% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 210 nm (Monitoring the π→π∗ transition of the vinyl ketone).

Self-Validating System Suitability Testing (SST)

To ensure data integrity, the sequence must execute the following logic gates:

  • Blank Injection: Must demonstrate no carryover or ghost peaks 0.05% of the target analyte area.

  • Resolution Standard: Inject a mixture of the API and its primary thermal isomer. Logic Gate: The sequence automatically aborts if Rs​<2.0 or Tf​>1.5 .

  • Bracketing Standards: Inject a known standard every 10 samples. The run is invalidated if the cumulative Relative Standard Deviation (RSD) of the standard areas exceeds 2.0%.

ICH Q2(R2) Method Validation Strategy

To transition this method from development to a regulatory-compliant state, it must be validated according to the latest ICH Q2(R2) lifecycle guidelines[1].

Specificity & Forced Degradation

A stability-indicating method must prove it can differentiate the API from all potential degradation products[1]. 1-(2-Aminocyclopentyl)but-3-en-1-one is subjected to stress conditions:

  • Thermal/Base Stress: Promotes isomerization of the β,γ -unsaturated ketone into the thermodynamically more stable α,β -conjugated system.

  • Oxidative Stress (3% H2​O2​ ): Drives N-oxide formation at the amine or epoxidation of the alkene.

Degradation API 1-(2-Aminocyclopentyl) but-3-en-1-one Isomer Isomerization (Conjugated Alkene) API->Isomer Heat / Base Oxidation Oxidation (N-oxide / Epoxide) API->Oxidation Peroxides Adduct Schiff Base Adducts (Amine Reactivity) API->Adduct Excipients

Fig 2. Primary degradation pathways requiring baseline resolution during specificity validation.

Linearity & Robustness
  • Reportable Range: Evaluated from 50% to 150% of the nominal concentration. Per ICH Q2(R2), linearity is not just an R2 value; residual plots must be generated to prove homoscedasticity (even distribution of variance) across the entire range[1].

  • Robustness: The method's reliability is challenged by introducing deliberate, minor variations: column temperature ( ± 2 °C), buffer pH ( ± 0.2 units), and flow rate ( ± 10%). The method passes if the SST criteria ( Rs​≥2.0 , Tf​≤1.5 ) are maintained under all perturbed conditions.

References

  • Validation of Analytical Procedures Q2(R2) . ICH. 1

  • Performance comparison of different HPLC columns for amino acid separation . Benchchem. 4

  • Amide or Amino HPLC Columns What are the Differences . MTC-USA. 2

  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases . HPLC.eu. 3

Sources

Comparative

Benchmarking 1-(2-Aminocyclopentyl)but-3-en-1-one Against Cyclohexyl Derivatives in Palladium-Catalyzed Cross-Coupling

The sp³-Scaffold Paradigm in Modern Coupling The transition from flat, sp²-hybridized aromatic rings to three-dimensional sp³-rich architectures is a defining strategy in modern drug discovery. Conformationally restricte...

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Author: BenchChem Technical Support Team. Date: April 2026

The sp³-Scaffold Paradigm in Modern Coupling

The transition from flat, sp²-hybridized aromatic rings to three-dimensional sp³-rich architectures is a defining strategy in modern drug discovery. Conformationally restricted scaffolds, such as aminocyclopentyl and cyclohexyl derivatives, are highly sought after for their ability to precisely orient pharmacophores[1].

While simple cyclohexyl derivatives (e.g., cyclohexylamine, vinylcyclohexane) serve as standard benchmarking substrates, 1-(2-Aminocyclopentyl)but-3-en-1-one represents a highly functionalized, trifunctional building block. It contains a primary amine, a ketone, and a terminal alkene. Successfully deploying this molecule in cross-coupling reactions requires overcoming significant chemoselectivity and steric challenges that are not present in standard cyclohexyl systems.

Mechanistic Divergence & Expert Causality

Benchmarking these two classes of molecules reveals critical divergences in conformational dynamics and electronic sensitivities, dictating strict catalyst and reagent choices.

A. Conformational Influence on Reductive Elimination

Cyclohexyl derivatives adopt a rigid chair conformation. During palladium-catalyzed C–N bond formation, the bulky chair structure can induce significant 1,3-diaxial interactions during the oxidative addition and reductive elimination steps. In contrast, the cyclopentyl ring of 1-(2-Aminocyclopentyl)but-3-en-1-one adopts a more flexible envelope conformation[1]. This flexibility subtly alters the required bite angle of the supporting phosphine ligand. To prevent over-arylation (diarylation) of the primary amine, bulky biaryl phosphine ligands like BrettPhos or XPhos are mandatory. Their steric bulk accelerates the reductive elimination step, exclusively favoring the monoarylated product[2][3].

B. Chemoselectivity and Base Selection (The Ketone Vulnerability)

A critical failure point in benchmarking occurs during base selection for the Buchwald-Hartwig amination. Standard protocols for cyclohexylamine utilize strong bases like NaOtBu or KOtBu[3]. However, applying these conditions to 1-(2-Aminocyclopentyl)but-3-en-1-one results in rapid degradation, polymerization, or aldol condensation due to the highly base-sensitive enone moiety.

  • Expert Causality: To preserve the but-3-en-1-one chain, the protocol must pivot to a milder, inorganic base such as Cs₂CO₃. Because Cs₂CO₃ is less soluble and weaker, it must be paired with a highly active, pre-formed Pd(II) precatalyst (e.g., BrettPhos Pd G3) to ensure the catalytic cycle initiates efficiently without requiring strong basic conditions[2].

C. Regioselectivity in the Mizoroki-Heck Reaction

When targeting the terminal alkene for a Mizoroki-Heck coupling, the reaction follows a standard Pd(0)/Pd(II) catalytic cycle[4]. The insertion of the alkene into the Pd-aryl bond is highly regioselective for the less hindered terminal carbon, followed by β-hydride elimination to yield the E-alkene[5][6].

  • Expert Causality: For the aminocyclopentyl derivative, the free primary amine will aggressively coordinate to the Pd(0) catalyst, poisoning it, or undergo an intramolecular aza-Michael addition into the enone. Therefore, the amine must be protected (e.g., as a Boc-carbamate) prior to the Heck reaction. Simple vinylcyclohexanes do not require this pre-synthetic masking.

Orthogonal Functionalization Workflows

G Substrate 1-(2-Aminocyclopentyl) but-3-en-1-one Amine Primary Amine (Buchwald-Hartwig) Substrate->Amine Alkene Terminal Alkene (Mizoroki-Heck) Substrate->Alkene BHA_Result High Monoarylation Requires BrettPhos Amine->BHA_Result Heck_Result High E-Selectivity Requires Amine Protection Alkene->Heck_Result Cyclohexyl Cyclohexyl Derivatives (Standard Benchmark) CHX_Result Rigid Chair Conformation Slower Reductive Elimination Cyclohexyl->CHX_Result BHA_Result->CHX_Result Benchmarking

Orthogonal cross-coupling workflows benchmarking aminocyclopentyl against cyclohexyl derivatives.

Quantitative Benchmarking Data

The following table summarizes the comparative performance of the two scaffold classes under optimized, chemoselective conditions.

Scaffold ClassReaction TypeElectrophileCatalyst / Ligand / BaseTimeYieldSelectivity
Cyclohexylamine Buchwald-Hartwig4-BromotoluenePd₂(dba)₃ / BrettPhos / NaOtBu2h92%>99% Monoarylation
1-(2-Aminocyclopentyl)but-3-en-1-one Buchwald-Hartwig4-BromotolueneBrettPhos Pd G3 / Cs₂CO₃5h81%>95% Monoarylation (Ketone intact)
Vinylcyclohexane Mizoroki-HeckIodobenzenePd(OAc)₂ / P(o-tol)₃ / Et₃N6h78%90:10 (E:Z)
N-Boc-1-(2-Aminocyclopentyl)but-3-en-1-one Mizoroki-HeckIodobenzenePd(OAc)₂ / P(o-tol)₃ / Et₃N8h89%>95:5 (E:Z)

Self-Validating Experimental Protocols

Protocol A: Chemoselective Buchwald-Hartwig Amination

Designed to prevent enone degradation while ensuring monoarylation.

  • Preparation: In an oven-dried Schlenk tube under argon, add 1-(2-Aminocyclopentyl)but-3-en-1-one (1.0 equiv, 0.5 mmol), 4-Bromotoluene (1.1 equiv, 0.55 mmol), and anhydrous Cs₂CO₃ (2.0 equiv, 1.0 mmol).

  • Catalyst Addition: Add BrettPhos Pd G3 precatalyst (2 mol%) and BrettPhos ligand (2 mol%).

  • Solvent & Reaction: Suspend the mixture in anhydrous, degassed 1,4-dioxane (0.2 M). Stir at 80 °C for 5 hours.

  • Self-Validation (qNMR): Before aqueous workup, withdraw a 50 µL aliquot, filter through a short Celite plug, and spike with 0.1 mmol of 1,3,5-trimethoxybenzene (internal standard). Obtain a crude ¹H-NMR. Calculate the mass balance by comparing the integration of the internal standard methoxy peaks (δ 3.78) against the newly formed secondary amine N-H proton (typically broad, δ 3.5-4.5) and the intact terminal alkene protons (δ 5.8-6.2).

  • Isolation: If mass balance >85%, proceed to filter the bulk reaction through Celite, concentrate, and purify via silica gel chromatography.

Protocol B: Mizoroki-Heck Alkenylation

Requires pre-protection of the amine to prevent Pd-poisoning.

  • Pre-requisite: Convert 1-(2-Aminocyclopentyl)but-3-en-1-one to its N-Boc derivative using Boc₂O and Et₃N in DCM.

  • Reaction Setup: To a microwave vial, add N-Boc-1-(2-Aminocyclopentyl)but-3-en-1-one (1.0 equiv, 0.5 mmol), Iodobenzene (1.2 equiv, 0.6 mmol), Pd(OAc)₂ (5 mol%), and P(o-tol)₃ (10 mol%).

  • Solvent & Base: Add anhydrous DMF (2.5 mL) and Et₃N (2.0 equiv). Seal and heat at 100 °C for 8 hours.

  • Self-Validation (Stereochemical Check): Following extraction (EtOAc/H₂O), acquire a crude ¹H-NMR of the organic layer. Validate the E-selectivity by identifying the newly formed vinylic protons. The E-isomer will display a characteristic trans-coupling constant (J ≈ 15.5–16.0 Hz), whereas any Z-isomer impurity will show a smaller coupling (J ≈ 10.0–11.0 Hz).

  • Isolation: Purify via flash chromatography (Hexanes/EtOAc gradient).

Sources

Validation

Gas chromatography-mass spectrometry (GC-MS) characterization of 1-(2-Aminocyclopentyl)but-3-en-1-one

An In-Depth Comparative Guide to the Characterization of 1-(2-Aminocyclopentyl)but-3-en-1-one: GC-MS and Orthogonal Techniques Introduction In the landscape of drug discovery and development, the unambiguous characteriza...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Characterization of 1-(2-Aminocyclopentyl)but-3-en-1-one: GC-MS and Orthogonal Techniques

Introduction

In the landscape of drug discovery and development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The molecule 1-(2-Aminocyclopentyl)but-3-en-1-one, a functionalized aminoketone, represents a class of synthetic intermediates that, while structurally simple, presents a unique set of analytical challenges. Its structure combines a polar primary amine, a reactive ketone, an unsaturated bond, and stereogenic centers. This guide provides a comprehensive analysis of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary characterization tool for this compound. More importantly, it offers a comparative perspective, juxtaposing the capabilities of GC-MS with essential orthogonal techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy. Our objective is to equip researchers, scientists, and drug development professionals with the rationale to build a robust, multi-faceted analytical strategy for this and structurally related molecules.

The Analytical Challenge: Structural Features and Potential Impurities

The efficacy of any analytical method is dictated by the physicochemical properties of the analyte. 1-(2-Aminocyclopentyl)but-3-en-1-one is a molecule whose characterization demands a nuanced approach due to its composite functionality:

  • Primary Amine: The cyclopentylamine moiety imparts significant polarity and basicity. Primary amines are known to interact strongly with active sites (e.g., free silanols) on standard silica-based GC columns, often leading to poor peak shape, tailing, and reduced sensitivity.[1]

  • Unsaturated Ketone: The but-3-en-1-one side chain contains a non-conjugated carbonyl group and a terminal double bond. While the ketone is amenable to various analytical techniques, the presence of the double bond introduces the possibility of positional isomers as impurities.

  • Stereoisomerism: The molecule possesses at least two chiral centers, meaning it can exist as multiple diastereomers and enantiomers. Differentiating these is often critical for pharmacological activity and is a significant analytical hurdle.

  • Potential Impurities: Synthetic routes can introduce a range of impurities, including starting materials, by-products from side reactions, and degradation products.[2] A comprehensive analytical method must be able to separate and identify these components.

Primary Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[3] For volatile and thermally stable compounds, it is an unparalleled tool for identification and quantification. However, for polar molecules like our target compound, direct analysis is often unfeasible, necessitating a critical sample preparation step.

The Causality Behind Derivatization: A Mandate for Analysis

The core challenge for GC-MS analysis of this aminoketone is the low volatility and high polarity of the primary amine. Direct injection would result in severe peak tailing and potential analyte loss on the column. To overcome this, chemical derivatization is indispensable.[4] The goal is to replace the active hydrogen atoms on the amine with non-polar, thermally stable groups, thereby increasing volatility and improving chromatographic behavior.[5]

Silylation is the most common and effective derivatization strategy for amines.[6] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the primary amine to form a bis(trimethylsilyl) derivative, which is significantly more volatile and suitable for GC analysis.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation & Derivatization:

  • Accurately weigh approximately 1 mg of 1-(2-Aminocyclopentyl)but-3-en-1-one into a 2 mL autosampler vial.

  • Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

  • Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before injection.

2. GC-MS Instrumentation and Parameters:

  • GC System: Agilent 8890 GC or equivalent.

  • MS System: Agilent 5977B MSD or equivalent.

  • Column: A non-polar capillary column, such as a HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is chosen for its versatility and inertness.[3]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: Splitless mode for trace analysis, with the injector temperature set to 280°C.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full Scan (m/z 40-550) for identification of unknowns. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative studies.[3]

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Weigh Analyte Solvent 2. Add Solvent Sample->Solvent Reagent 3. Add Silylating Reagent (BSTFA) Solvent->Reagent Heat 4. Heat (70°C, 60 min) Reagent->Heat Inject 5. Inject into GC Heat->Inject Separate 6. Chromatographic Separation Inject->Separate Ionize 7. Electron Ionization (EI) Separate->Ionize Detect 8. Mass Detection Ionize->Detect TIC 9. Generate Chromatogram Detect->TIC Spectrum 10. Extract Mass Spectrum TIC->Spectrum Library 11. Library Search / Interpretation Spectrum->Library Report 12. Generate Report Library->Report

Caption: A typical workflow for the GC-MS analysis of 1-(2-Aminocyclopentyl)but-3-en-1-one, including derivatization.

Expected Results and Interpretation

The GC-MS analysis will provide a chromatogram showing the separation of the derivatized analyte from other components and a mass spectrum for each peak.

  • Retention Time (RT): The derivatized analyte will have a specific RT under the defined conditions, which can be used for identification and quality control. Diastereomers, if present, may be separated and appear as distinct peaks.

  • Mass Spectrum: The EI mass spectrum of the di-silylated derivative is expected to show a molecular ion (M+) peak. Key fragmentation patterns will be instrumental for structural confirmation. The most prominent fragments often correspond to the loss of a methyl group ([M-15]+) from a trimethylsilyl (TMS) group and the characteristic iminium cation fragments resulting from cleavage of the aminoketone structure.[7]

Comparative Analysis with Orthogonal Analytical Methods

While GC-MS is a powerful tool, relying on a single analytical technique is insufficient for comprehensive characterization in a regulated environment. Orthogonal methods, which measure different properties of the molecule, are essential for building a complete and trustworthy data package.

Technique Principle Advantages for this Analyte Limitations for this Analyte Derivatization Required?
GC-MS Separation by volatility/boiling point; detection by mass-to-charge ratio.High chromatographic resolution for isomers; sensitive; established libraries for EI spectra.Poor performance for polar, non-volatile compounds without derivatization.Yes (Essential)
LC-MS/MS Separation by polarity/hydrophobicity; detection by mass-to-charge ratio.Direct analysis of polar compounds; soft ionization (ESI) preserves molecular ion; excellent for quantification.[8][9]Lower chromatographic resolution than capillary GC for some isomers; matrix effects can suppress ionization.No
NMR Absorption of radiofrequency by atomic nuclei in a magnetic field.Unambiguous structure elucidation; provides detailed information on connectivity and stereochemistry.[10]Low sensitivity; requires pure sample in mg quantities; not a separation technique.No
FT-IR Absorption of infrared radiation by molecular vibrations.Fast and non-destructive; excellent for confirming presence/absence of key functional groups (amine, ketone).[11][12]Provides limited structural information; not suitable for mixture analysis or isomer differentiation.No
Alternative Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS is the preferred method for analyzing polar and thermally labile compounds, making it an ideal orthogonal technique.[3]

  • Why it's a good alternative: It analyzes the compound in its native form, eliminating the time and potential artifacts associated with derivatization. Using a reversed-phase column (e.g., C18), the compound can be effectively retained and separated from non-polar impurities. Electrospray ionization (ESI) is a soft ionization technique that typically yields a strong protonated molecular ion [M+H]+, simplifying molecular weight confirmation.

  • Protocol Snapshot:

    • Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Detection: ESI in positive ion mode. MS/MS can be used to generate fragment ions for structural confirmation and highly selective quantification.

Alternative Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for definitive structural elucidation.[10] For a novel compound, NMR is not just an alternative but a necessity.

  • Why it's essential: While MS techniques provide mass information, NMR reveals the exact atomic connectivity.

    • ¹H NMR: Will show distinct signals for the vinyl protons (CH =CH₂ ), protons alpha to the carbonyl and amine groups, and the protons on the cyclopentyl ring. Coupling constants can help determine the relative stereochemistry.

    • ¹³C NMR: Will confirm the number of unique carbons and their chemical environment (alkene, carbonyl, aliphatic).[13][14]

    • 2D NMR (COSY, HSQC, HMBC): These experiments are used to piece together the complete molecular structure by correlating which protons and carbons are connected to each other.

Alternative Method 3: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides a rapid and straightforward confirmation of the compound's functional groups.

  • Why it's a valuable check: It serves as a quick quality control identity test. The presence of characteristic absorption bands provides immediate evidence that the correct functional groups are present in the synthesized material.

  • Expected Absorption Bands:

    • ~3400-3300 cm⁻¹: Two distinct peaks for the N-H asymmetric and symmetric stretching of a primary amine.[12][15]

    • ~1715 cm⁻¹: A strong C=O stretching vibration for a non-conjugated ketone.[16]

    • ~1640 cm⁻¹: A C=C stretching vibration for the alkene.[16]

    • ~3080 cm⁻¹: =C-H stretching for the alkene.

An Integrated Analytical Strategy

No single technique can provide all the necessary information. A robust characterization strategy integrates these methods in a logical sequence to build a comprehensive understanding of the compound's identity, purity, and structure.

Integrated_Workflow cluster_synthesis Synthesis & Initial QC cluster_investigation In-Depth Characterization cluster_final Final Product Synthesis Synthesized Batch FTIR FT-IR Check Synthesis->FTIR Functional Groups? LCMS LC-MS Purity & MW FTIR->LCMS Identity Confirmed GCMS GC-MS Impurity Profile LCMS->GCMS Purity Acceptable? Purify Purification GCMS->Purify Volatile Impurities Identified NMR NMR Structure Elucidation Purify->NMR Definitive Structure & Stereochem Reference Characterized Reference Standard NMR->Reference

Caption: A logical workflow integrating orthogonal techniques for comprehensive compound characterization.

Conclusion

The GC-MS characterization of 1-(2-Aminocyclopentyl)but-3-en-1-one is a potent analytical approach, provided that a validated derivatization protocol is employed to address the challenges of its polar amine functionality. GC-MS offers excellent resolving power for volatile impurities and potential diastereomers. However, its utility is magnified when used within an integrated analytical framework. LC-MS provides complementary information on purity and molecular weight without derivatization, FT-IR offers rapid confirmation of functional group identity, and NMR spectroscopy stands as the ultimate arbiter of molecular structure and stereochemistry. For professionals in drug development, adopting such a multi-technique, orthogonal strategy is not merely best practice; it is fundamental to ensuring the quality, safety, and integrity of novel chemical entities.

References

  • DeRuiter, J., et al. (2016). GC-MS, MS/MS and GC-IR Analysis of a Series of Methylenedioxyphenyl-Aminoketones: Precursors, Ring Regioisomers and Side-Chain Homologs of 3,4-Methylenedioxypyrovalerone. PubMed. Retrieved from [Link]

  • Gorynski, K., et al. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications. Retrieved from [Link]

  • DeRuiter, J., et al. (2017). GC–MS, MS/MS and GC–IR Analysis of a Series of Methylenedioxyphenyl-Aminoketones: Precursors, Ring Regioisomers and Side-Chain Homologs of 3,4-Methylenedioxypyrovalerone. Oxford Academic. Retrieved from [Link]

  • Gurunathan, K. L., & Stothers, J. B. (1969). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Canadian Science Publishing. Retrieved from [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • NotExactlyAlternate. (2015). How to distinguish diastereomers of unsaturated ketones by NMR?. Chemistry Stack Exchange. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [Link]

  • Al-Hamdani, A. A. S., et al. (2023). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. PMC. Retrieved from [Link]

  • Stothers, J. B., & Gurudata. (1969). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. ResearchGate. Retrieved from [Link]

  • Posts, T. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. Retrieved from [Link]

  • Brooks, C. J. W., et al. (1969). Characterisation of steroid ketones by mass spectrometry in conjunction with deuteriation by gas–liquid chromatography. Journal of the Chemical Society D: Chemical Communications. Retrieved from [Link]

  • Rontani, J. F., & Zabeti, N. (2022). Use of Gas Chromatography-Mass Spectrometry Techniques (GC-MS, GC-MS/MS and GC-QTOF) for the Characterization of Photooxidation and Autoxidation Products of Lipids of Autotrophic Organisms in Environmental Samples. MDPI. Retrieved from [Link]

  • Li, Y., et al. (2023). Untargeted and quantitative analyses of amine and phenol compounds in Baijiu via chemical isotope labeling. Open Exploration Publishing. Retrieved from [Link]

  • Bullin, J. A. (1984). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Retrieved from [Link]

  • Chemistry Learner. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • LibreTexts. (2020). 18.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

  • Froning, M., et al. (2022). Determination of double bond positions in methyl ketones by gas chromatography–mass spectrometry using dimethyl disulfide derivatives. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Yaylayan, V. A., & Harty-Majors, S. (1999). Monitoring Carbonyl−Amine Reaction and Enolization of 1-Hydroxy-2-propanone (Acetol) by FTIR Spectroscopy. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Advion. (n.d.). LC/MS DETERMINATION OF AMINO ACIDS. Retrieved from [Link]

  • Mason, P. (n.d.). LC-MS/MS analysis of free amino acids. Retrieved from [Link]

  • Tsikas, D. (2022). Quality Control in Targeted GC-MS for Amino Acid-OMICS. PMC. Retrieved from [Link]

  • Yukiyama, M., et al. (n.d.). High Throughput simultaneous analysis of 39 amino acids in various foods without derivatization using LC-MS/MS. Retrieved from [Link]

  • Lee, Y., et al. (2015). Amino acid analysis via LC-MS method after derivatization with quaternary phosphonium. Analytical Biochemistry. Retrieved from [Link]

  • Gaona-Colmán, E., et al. (2021). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Atmospheric Chemistry and Physics. Retrieved from [Link]

  • Al-Achi, A., & Gupta, R. (2002). Pharmaceutical impurities--a mini-review. AAPS PharmSciTech. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(2-Aminocyclopentyl)but-3-en-1-one proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the management of highly reactive, bifunctional intermediates. 1-(2-Aminocyclopentyl)but-3-en-1-one pr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the management of highly reactive, bifunctional intermediates. 1-(2-Aminocyclopentyl)but-3-en-1-one presents a unique logistical and safety challenge.

Because this molecule contains both a nucleophilic primary amine and a potentially electrophilic β,γ -unsaturated ketone, it is inherently unstable. If the double bond isomerizes to form an α,β -unsaturated system, the molecule becomes a potent Michael acceptor. The spatial proximity of these functional groups creates a high risk of exothermic intra- or intermolecular self-condensation (e.g., via Schiff base formation or aza-Michael addition).

To prevent thermal runaway, pressurization of waste containers, and exposure to corrosive vapors, laboratory personnel must move beyond generic disposal guidelines. The following standard operating procedure (SOP) provides a self-validating, kinetically controlled workflow for the safe handling and disposal of this compound, strictly adhering to the OSHA Laboratory Standard (29 CFR 1910.1450)[1] and EPA Hazardous Waste guidelines (40 CFR 261)[2].

Hazard Classification & Regulatory Grounding

Before initiating disposal, it is critical to understand the regulatory and chemical classifications of the waste stream.

  • Ignitability (EPA Code D001): The organic backbone and the solvents typically used to stabilize this compound make the waste stream highly flammable[3].

  • Corrosivity (EPA Code D002): The primary amine moiety is highly basic. Aqueous waste streams containing this compound will likely exhibit a pH 12.5, classifying them as corrosive[3].

  • Reactivity & Incompatibility: Amines can react violently with strong oxidizing agents and heavy metal salts (such as silver or copper), potentially producing explosive fulminates[4].

Quantitative Hazard Summary
ParameterClassification / ValueCausality & Operational Rationale
Chemical Class Bifunctional (Amine + Enone)High risk of exothermic self-condensation; requires kinetic control (dilution/cooling).
EPA Waste Codes D001 (Ignitable), D002 (Corrosive)Flammable organic structure; highly basic amine moiety[3].
Incompatibilities Strong acids, oxidizers, heavy metalsDirect mixing with acids causes violent exotherms; metals risk fulminate formation[4].
Required PPE Butyl rubber gloves, face shield, FR coatProtects against severe corrosive tissue damage and splash hazards[1].

Step-by-Step Disposal Protocol

Trustworthiness Check: This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step have been met.

Step 1: Preparation and PPE Verification

  • Action: Don a flame-resistant (FR) lab coat, heavy-duty butyl rubber gloves (nitrile is insufficient for prolonged contact with reactive amines), chemical splash goggles, and a face shield. Ensure all work is conducted inside a certified, continuously exhausting fume hood.

  • Validation: Perform a pneumatic inflation test on your gloves to verify the absence of pinhole leaks before handling the neat chemical.

Step 2: Dilution and Kinetic Control

  • Action: Never dispose of the neat chemical directly into a bulk waste carboy. Dilute the compound to a concentration of <0.5 M using a compatible, non-reactive solvent (e.g., an inert hydrocarbon like heptane, or an ether like THF).

  • Causality: Dilution drastically lowers the collision frequency of the reactive functional groups, kinetically hindering exothermic self-condensation and preventing localized heat buildup.

Step 3: Thermal Control and Quenching

  • Action: Place the receiving flask containing the diluted solution into an ice-water bath. If your institutional Chemical Hygiene Plan (CHP) requires amine neutralization prior to disposal, slowly add a dilute, weak acid (e.g., 1M Citric Acid) dropwise under vigorous stirring. Do not use concentrated mineral acids.

  • Validation: Monitor the internal temperature of the flask using a thermocouple. The temperature must remain below 25°C at all times. Once addition is complete, check the aqueous layer with pH paper to verify the pH is between 6 and 8.

Step 4: Segregation and Containerization

  • Action: Transfer the stabilized, room-temperature solution into a designated, chemically compatible hazardous waste container (High-Density Polyethylene, HDPE, is recommended).

  • Causality: Segregation is paramount. Ensure this container is strictly separated from halogenated wastes, heavy metal waste streams, and oxidizing agents to prevent the generation of toxic gases or explosive intermediates[4].

Step 5: Labeling and Storage

  • Action: Seal the container with a vented cap (to prevent pressure accumulation from off-gassing). Label the container explicitly with: "Hazardous Waste: 1-(2-Aminocyclopentyl)but-3-en-1-one (Flammable, Corrosive Amine)". Attach the EPA waste codes D001 and D002 .

  • Validation: Store the container in a secondary containment tray within a ventilated flammable storage cabinet until scheduled pickup by your Environmental Health & Safety (EHS) department.

Waste Management Workflow Visualization

The following workflow illustrates the logical progression of stabilizing and disposing of this bifunctional intermediate.

DisposalWorkflow Start Neat Chemical 1-(2-Aminocyclopentyl)but-3-en-1-one Dilution Dilute in Inert Solvent (Kinetic Control) Start->Dilution Cooling Ice-Water Bath (Thermal Control) Dilution->Cooling Neutralization Optional: Weak Acid Quench (pH 6-8) Cooling->Neutralization Validation Verify Temp < 25°C & pH Neutral Neutralization->Validation Segregation Segregate from Oxidizers & Heavy Metals Validation->Segregation Container HDPE Waste Container (EPA D001, D002) Segregation->Container EHS EHS Incineration Container->EHS

Workflow for the safe stabilization and disposal of bifunctional amine-enone intermediates.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version - UNM Chemistry / N
  • OSHA FACTSHEET: LABORATORY SAFETY OSHA LAB STANDARD (29 CFR 1910.1450)
  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste - Electronic Code of Federal Regul
  • Office of Environmental Guidance: Ignitable, Corrosive, and Reactive Wastes - Office of Scientific and Technical Inform

Sources

Handling

Personal protective equipment for handling 1-(2-Aminocyclopentyl)but-3-en-1-one

As a Senior Application Scientist, I emphasize that laboratory safety protocols are not arbitrary checklists; they are derived directly from molecular structure. 1-(2-Aminocyclopentyl)but-3-en-1-one (CAS: 1602443-52-6)[1...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I emphasize that laboratory safety protocols are not arbitrary checklists; they are derived directly from molecular structure. 1-(2-Aminocyclopentyl)but-3-en-1-one (CAS: 1602443-52-6)[1] is a bifunctional organic intermediate requiring specialized handling. It features both a primary aliphatic amine and a β,γ -unsaturated ketone.

Understanding the causality behind its hazards is critical:

  • The Amine Moiety: Imparts high basicity and nucleophilicity, making the compound a severe skin, eye, and respiratory corrosive.

  • The Enone Moiety: Under basic conditions (self-catalyzed by the amine), the β,γ -unsaturated system can readily isomerize to an α,β -unsaturated ketone. This conjugated system is a potent Michael acceptor, capable of covalently binding to nucleophilic residues in skin proteins, leading to severe allergic contact dermatitis and irreversible sensitization.

  • Synergistic Material Hazard: The combination of an amine and a ketone requires precise glove selection. Ketones act as aggressive solvents that rapidly degrade standard nitrile, while amines can penetrate certain rubbers[2].

Quantitative PPE Performance Matrix

To ensure absolute safety, we must adhere to the EN 374-1:2016 standards for chemical protective gloves[3] and OSHA's guidelines for chemical handling[4]. The table below summarizes the quantitative breakthrough times dictating our Personal Protective Equipment (PPE) selection.

Glove MaterialEN 374-1 ClassificationMin. Breakthrough Time (Ketones)Min. Breakthrough Time (Amines)Operational Recommendation
Butyl Rubber Type A (Premium)> 480 mins> 480 minsPrimary Choice for all handling.
Multi-layer Laminate Type A> 480 mins> 480 minsPrimary Choice (e.g., Silver Shield®).
Standard Nitrile Type B / C< 10 mins (Rapid Degradation)~ 30-60 minsProhibited for direct handling; acceptable only as an under-glove.

Additional Mandatory PPE:

  • Eye Protection: Indirectly vented chemical splash goggles combined with a face shield. Amine corrosivity can cause irreversible corneal damage upon splash impact.

  • Body Protection: Flame-resistant (FR) lab coat, fully buttoned, to mitigate fire risks from volatile ketone moieties and prevent skin protein alkylation.

  • Respiratory: Chemical fume hood. If a hood is unavailable, a half-mask respirator with organic vapor (OV) cartridges is strictly required to prevent inhalation of sensitizing vapors[5].

Standard Operating Procedure (SOP): Handling & Transfer

System Design Principle: This protocol is a self-validating system; each step inherently verifies the success of the preceding step to ensure zero-exposure handling.

Phase 1: Pre-Operation Verification

  • Airflow Validation: Activate the chemical fume hood and verify a face velocity of 0.4–0.5 m/s (80–100 fpm) using a digital anemometer.

    • Causality: Ensures the continuous vapor extraction of volatile ketone components before the containment vessel is ever opened[4].

  • Barrier Integrity Check: Perform a pneumatic test on Butyl rubber gloves by trapping air and rolling the cuff to check for micro-punctures.

    • Causality: Even microscopic breaches can allow the highly sensitizing enone to bypass the barrier and alkylate skin proteins.

Phase 2: Dispensing and Transfer

  • Secondary Containment: Place the reagent bottle within a secondary PTFE or glass tray lined with chemical-absorbent pads.

    • Causality: Confines accidental spills locally, preventing uncontrolled spread across the hood deck.

  • Inert Transfer: Use a glass syringe equipped with a stainless-steel needle to draw the liquid.

    • Causality: Standard plastic syringes contain rubber plungers that rapidly degrade upon contact with ketones, leading to contamination, loss of suction, and potential leakage.

  • Atmospheric Control: Flush the headspace of the source bottle with Argon or Nitrogen before sealing.

    • Causality: Prevents oxidative degradation of the primary amine into N-oxides and inhibits the polymerization of the unsaturated alkene moiety.

Phase 3: Post-Handling & Decontamination

  • Quenching: Rinse all reusable glassware with 1M Hydrochloric Acid (HCl).

    • Causality: Protonates the primary amine ( R−NH2​→R−NH3+​Cl− ), drastically reducing its vapor pressure and converting it into a water-soluble salt for safe, standard solvent washing.

  • Doffing: Remove gloves using the "beak method" (pulling the exterior of one glove with the other, then sliding bare fingers inside the remaining cuff).

    • Causality: Prevents secondary transfer of the Michael acceptor to bare skin.

Spill Response & Disposal Plan

Immediate logistical steps for containment and neutralization.

Minor Spill Containment (< 50 mL):

  • Isolate: Immediately lower the fume hood sash to maximize exhaust velocity over the spill zone.

  • Absorb: Apply an inert mineral absorbent (e.g., dry sand or vermiculite) starting from the perimeter and moving inward[5].

    • Causality: Prevents the spread of the liquid and minimizes the exposed surface area, reducing vaporization. Do NOT use combustible materials like sawdust, as ketones can be flammable and amines can react exothermically with organic materials.

  • Neutralize: Wash the affected surface with a 5% acetic acid solution.

    • Causality: Acetic acid is a weak acid that safely neutralizes the residual amine without the violent exotherm and aerosolization associated with strong mineral acids.

Waste Disposal Logistics:

  • Segregation: Collect all absorbed waste and contaminated PPE into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Labeling: Clearly label as "Hazardous Waste: Halogen-Free Organic (Contains Reactive Amines/Ketones)."

  • Storage: Store in a well-ventilated, designated hazardous waste accumulation area away from strong oxidizers and concentrated acids to prevent violent acid-base reactions.

Mechanistic Rationale Visualization

The following diagram maps the specific molecular hazards of 1-(2-Aminocyclopentyl)but-3-en-1-one to their corresponding required safety interventions.

HazardMitigation Compound 1-(2-Aminocyclopentyl) but-3-en-1-one Amine Primary Amine Compound->Amine Ketone Unsaturated Ketone Compound->Ketone Corrosive Corrosive / High pH (Tissue Damage) Amine->Corrosive Basicity Sensitizer Michael Acceptor (Protein Alkylation) Ketone->Sensitizer Isomerization Gloves Butyl/Laminate Gloves (EN 374 Type A) Corrosive->Gloves Barrier Protection Hood Fume Hood (Vapor Extraction) Corrosive->Hood Aerosol Capture Sensitizer->Gloves Barrier Protection Sensitizer->Hood Inhalation Prevention

Figure 1: Mechanistic hazard pathway of 1-(2-Aminocyclopentyl)but-3-en-1-one and PPE mitigation.

References

  • Holcim. "SAFETY DATA SHEET (Amine/Ketone Handling)". Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "OSHA Technical Manual (OTM) - Section VIII: Chapter 1". Available at: [Link]

  • ETH Zürich. "Protective Gloves (EN 374 Standards)". Available at: [Link]

  • Eurofins. "Chemical Safety | Personal Protective Equipment (PPE)". Available at: [Link]

Sources

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